Urea, (4,6-dimethyl-2-pyrimidinyl)-
Description
BenchChem offers high-quality Urea, (4,6-dimethyl-2-pyrimidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, (4,6-dimethyl-2-pyrimidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPESIEMQOWLZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225532 | |
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74530-04-4 | |
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Biological Activity Screening of Pyrimidinyl Urea Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and key considerations for screening the biological activity of pyrimidinyl urea derivatives, a promising class of compounds in modern drug discovery. The focus is on their prevalent role as kinase inhibitors in oncology research. This document outlines detailed experimental protocols, presents quantitative data from various studies, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding and practical application in a research setting.
Introduction to Pyrimidinyl Urea Derivatives
Pyrimidinyl urea derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. The urea moiety acts as a rigid hydrogen bond donor-acceptor, contributing to the binding affinity of these molecules to their biological targets. The pyrimidine ring, a privileged structure in drug discovery, can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. A significant number of these derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.
Data Presentation: Biological Activity of Pyrimidinyl Urea Derivatives
The following tables summarize the in vitro biological activities of selected pyrimidinyl urea derivatives from various studies. These tables are intended to provide a comparative overview of their potency against different cancer cell lines and specific kinase targets.
Table 1: Cytotoxic Activity of Pyrimidinyl Urea Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4b | SW480 (Colon) | MTT | 11.08 | [1] |
| Compound 8e | MCF-7 (Breast) | MTT | 0.22 (48h) | [2] |
| Compound 8n | MCF-7 (Breast) | MTT | 1.88 (48h) | [2] |
| Compound 15 | HCT-116 (Colon) | SRB | 2.96 | [3] |
| Compound 15 | HepG-2 (Liver) | SRB | 3.74 | [3] |
| Compound 23 | MDA-MB-231 (Breast) | MTT | 5.85 | [3] |
| Compound 23 | A549 (Lung) | MTT | 6.41 | [3] |
| Pyrazolopyrimidine 5c | Various | NCI-60 | GI50: 0.553-3.80 | [4] |
| Pyrazinyl-aryl urea 5-23 | T24 (Bladder) | MTT | 4.58 | [5] |
| Thienopyrimidine 8b | HepG2 (Liver) | MTT | 8.24 | |
| Thienopyrimidine 8b | PC3 (Prostate) | MTT | 16.35 |
Table 2: Kinase Inhibitory Activity of Pyrimidinyl Urea Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Pyridine-urea 8b | VEGFR-2 | Enzymatic | 5000 | [2][6] |
| Pyridine-urea 8e | VEGFR-2 | Enzymatic | 3930 | [2][6] |
| Thieno[3,2-d]pyrimidine 2c | VEGFR-2 | FRET-based | 150 | [7] |
| Thieno[2,3-d]pyrimidine 21e | VEGFR-2 | Enzymatic | 21 | [8] |
| Pyrazolopyrimidine 5g | VEGFR-2 | Enzymatic | Nanomolar range | [4] |
| Compound 23 | VEGFR-2 | Enzymatic | 310 | [3] |
| Compound 2l | FGFR1 | Enzymatic | 1.06 | [9] |
| Compound 2l | FGFR2 | Enzymatic | 0.84 | [9] |
| Compound 2l | FGFR3 | Enzymatic | 5.38 | [9] |
| Infigratinib | FGFR1/2/3/4 | Enzymatic | Low/sub-nanomolar |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are synthesized from established methods and should be optimized for specific experimental conditions.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrimidinyl urea derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidinyl urea derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Substrate (e.g., a biotinylated peptide)
-
Pyrimidinyl urea derivatives (in DMSO)
-
Detection reagent (e.g., a phospho-tyrosine antibody)
-
96-well or 384-well plates
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Procedure:
-
Reaction Setup: In a microplate well, add the kinase buffer, the pyrimidinyl urea derivative at various concentrations, and the recombinant VEGFR-2 enzyme.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiation of Reaction: Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Add the detection reagent, which will generate a signal proportional to the amount of phosphorylated substrate.
-
Signal Measurement: Read the plate using the appropriate plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.
Cell Cycle Analysis via Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with pyrimidinyl urea derivatives
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the pyrimidinyl urea derivative for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the cell cycle distribution.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Apoptosis Assay via Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis.
-
Staining: Wash the harvested cells with cold PBS and then resuspend them in the 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic. Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
Experimental Workflow
References
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.ekb.eg [journals.ekb.eg]
- 4. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Oxo-3, 4-dihydropyrimido[4, 5-d]pyrimidinyl derivatives as new irreversible pan fibroblast growth factor receptor (FGFR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4,6-dimethyl-2-pyrimidinyl)urea is a heterocyclic organic compound featuring a pyrimidine ring system linked to a urea functional group. While specific experimental data for this particular molecule is limited in publicly accessible literature, its structural motifs are of significant interest in medicinal chemistry and agrochemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, leveraging data from closely related analogs and established scientific principles. The document details methodologies for its synthesis and the experimental determination of its key physicochemical parameters. Furthermore, it explores potential biological activities and associated signaling pathways, drawing parallels with structurally similar compounds that have been investigated as herbicides and therapeutic agents.
Chemical Identity and Physical Properties
Table 1: Chemical Identifiers and Computed Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea
| Property | Value | Source |
| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)urea | --- |
| Synonyms | (4,6-dimethylpyrimidin-2-yl)urea | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₇H₁₀N₄O | --- |
| Molecular Weight | 166.18 g/mol | Calculated |
| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)N)C | --- |
| InChI Key | (Predicted) | --- |
Table 2: Estimated Physicochemical Properties of N-(4,6-dimethyl-2-pyrimidinyl)urea and Analogs
| Property | Estimated/Analog Value | Notes |
| Melting Point (°C) | >150 (Decomposition likely) | Based on related pyrimidinyl ureas. The melting point of the precursor, 2-amino-4,6-dimethylpyrimidine, is 151-153 °C. |
| Boiling Point (°C) | Not available | Likely to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | Urea functional groups can engage in hydrogen bonding, but the overall molecule has significant nonpolar character. |
| pKa | ~9-11 (for the urea N-H) | Estimated based on the pKa of similar urea derivatives. The pyrimidine ring nitrogens are weakly basic. |
| logP | 0.5 - 1.5 (Predicted) | The octanol-water partition coefficient suggests moderate lipophilicity. |
Note: Some properties are estimated based on the known values of structurally similar compounds such as N-(4,6-dimethoxy-2-pyrimidinyl)urea and general principles of physical organic chemistry.
Synthesis and Chemical Reactivity
N-(4,6-dimethyl-2-pyrimidinyl)urea can be synthesized through standard organic chemistry methodologies. A common and efficient route involves the reaction of 2-amino-4,6-dimethylpyrimidine with an isocyanate precursor.
A plausible synthetic route involves the reaction of 2-amino-4,6-dimethylpyrimidine with a source of isocyanate. The classical approach would be the use of an alkali metal cyanate in the presence of an acid.
In Silico Modeling of (4,6-dimethyl-2-pyrimidinyl)urea Protein Binding: A Technical Guide
Disclaimer: This technical guide outlines a predictive in silico modeling study for the protein binding of (4,6-dimethyl-2-pyrimidinyl)urea. Due to the limited availability of direct experimental data for this specific compound, this document serves as a comprehensive, hypothetical framework for researchers. The methodologies and potential outcomes are based on studies of structurally similar compounds.
Introduction
(4,6-dimethyl-2-pyrimidinyl)urea is a small molecule with potential applications in drug discovery and agrochemical development. Understanding its protein binding profile is crucial for elucidating its mechanism of action and potential off-target effects. This guide provides a detailed in silico approach to predict and analyze the binding of (4,6-dimethyl-2-pyrimidinyl)urea to a hypothesized protein target.
Based on the known activity of the structurally analogous compound, (4,6-dimethoxy-2-pyrimidinyl)urea, a precursor to sulfonylurea herbicides, a primary potential target is Acetolactate Synthase (ALS) .[1] ALS is a key enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms, making it a well-established target for herbicides. Therefore, this guide will focus on a hypothetical in silico study of (4,6-dimethyl-2-pyrimidinyl)urea binding to ALS.
Data Presentation: Predicted Binding Characteristics
The following table summarizes hypothetical quantitative data that could be generated from the in silico modeling workflow described in this guide. These values are for illustrative purposes and would need to be confirmed by experimental validation.
| Parameter | Predicted Value | Method |
| Binding Affinity (ΔG) | -8.5 kcal/mol | Molecular Docking (AutoDock Vina) |
| Inhibitory Constant (Ki) | ~1.5 µM | Calculated from Binding Affinity |
| Key Interacting Residues | VAL123, GLY124, ALA125 | Molecular Docking Analysis |
| RMSD of Ligand | 1.2 Å | Molecular Dynamics Simulation |
| RMSF of Binding Site Residues | 0.8 Å | Molecular Dynamics Simulation |
Experimental Protocols
This section details the methodologies for the in silico prediction of protein binding and potential experimental validation.
In Silico Modeling Protocols
3.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
-
Protein Preparation:
-
The crystal structure of Acetolactate Synthase (e.g., PDB ID: 6U9H) is obtained from the Protein Data Bank.[7]
-
Water molecules and non-essential ions are removed from the PDB file.
-
Polar hydrogens and Gasteiger charges are added to the protein structure using AutoDock Tools.
-
-
Ligand Preparation:
-
The 3D structure of (4,6-dimethyl-2-pyrimidinyl)urea is generated using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
The ligand's geometry is optimized using a computational chemistry software (e.g., Avogadro).
-
The ligand is prepared for docking by assigning rotatable bonds and saving it in PDBQT format using AutoDock Tools.
-
-
Docking Simulation:
-
A grid box is defined to encompass the active site of ALS. The dimensions and center of the grid box are determined based on the location of known co-crystallized ligands or through blind docking followed by focused docking.
-
The docking simulation is performed using AutoDock Vina with an exhaustiveness parameter of 16.
-
The resulting binding poses are ranked based on their predicted binding affinities (ΔG). The pose with the lowest binding energy is selected for further analysis.
-
3.1.2. Molecular Dynamics (MD) Simulation
MD simulations are used to assess the stability of the protein-ligand complex over time.
-
System Preparation:
-
The best docked pose of the (4,6-dimethyl-2-pyrimidinyl)urea-ALS complex is used as the starting structure.
-
The complex is solvated in a cubic box of water molecules (e.g., TIP3P water model).
-
Ions (Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Protocol:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
A production MD run of at least 100 nanoseconds is performed.
-
-
Analysis:
-
The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the complex.
-
The root-mean-square fluctuation (RMSF) of individual residues in the binding site is analyzed to identify flexible regions.
-
Hydrogen bond analysis is performed to identify persistent interactions between the ligand and the protein.
-
Experimental Validation Protocols (Hypothetical)
3.2.1. Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), can be used to screen for ligand binding by measuring changes in protein thermal stability.[13][14][15][16][17]
-
Principle: Ligand binding often stabilizes a protein, leading to an increase in its melting temperature (Tm).
-
Methodology:
-
Purified ALS protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
The protein-dye mixture is aliquoted into a 96-well plate with varying concentrations of (4,6-dimethyl-2-pyrimidinyl)urea.
-
The plate is heated in a real-time PCR machine, and the fluorescence is monitored as a function of temperature.
-
The Tm is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound suggests binding.
-
3.2.2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.[18][19][20][21][22]
-
Principle: The binding of a ligand to a protein is accompanied by either the release or absorption of heat.
-
Methodology:
-
A solution of purified ALS is placed in the sample cell of the calorimeter.
-
A solution of (4,6-dimethyl-2-pyrimidinyl)urea is titrated into the sample cell in a series of small injections.
-
The heat change upon each injection is measured.
-
The resulting data is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualization
In Silico Modeling Workflow
Caption: A workflow for the in silico modeling and experimental validation of protein-ligand binding.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway illustrating the inhibition of Acetolactate Synthase (ALS).
References
- 1. rcsb.org [rcsb.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 9. compchems.com [compchems.com]
- 10. Protocol for the development of coarse-grained structures for macromolecular simulation using GROMACS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]
- 12. Molecular dynamics simulation of a small protein using GROMACS — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 13. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 14. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry to determine association constants for high-affinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 21. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 22. Affinity measurements by isothermal titration calorimetry (ITC) [bio-protocol.org]
Preliminary Cytotoxicity Profile of N-(4,6-dimethyl-2-pyrimidinyl)urea Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxicity of pyrimidine-urea derivatives, with a focus on analogs of N-(4,6-dimethyl-2-pyrimidinyl)urea. Due to a lack of publicly available cytotoxicity data for the specific compound N-(4,6-dimethyl-2-pyrimidinyl)urea, this document leverages data from structurally related pyrimidine-urea compounds to provide a representative understanding of their potential as cytotoxic agents. The information presented herein is intended to guide future research and drug development efforts in this area.
Core Findings on Pyrimidine-Urea Derivatives
Recent studies have highlighted the potential of pyrimidine derivatives linked to an aryl urea moiety as a promising scaffold for the development of novel anticancer agents. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines, with some analogs exhibiting potent effects. The primary mechanism of action appears to be the induction of apoptosis and cell cycle arrest.
Quantitative Cytotoxicity Data of Pyrimidine-Urea Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine-urea derivatives against several human cancer cell lines. This data is compiled from multiple studies and is presented to offer a comparative view of the potential efficacy of this class of compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4b | SW480 (Colon) | 11.08 | [1] |
| Compound 10a | PC3 (Prostate) | 0.19 | [2] |
| Compound 10b | MCF-7 (Breast) | 1.66 | [2] |
| Compound 9e | A549 (Lung) | 4.55 | [2] |
| Compound 15 | Melanoma | 0.37 | [3] |
| Compound 15 | Ovarian Cancer | 0.11 | [3] |
| Compound 15 | Pancreatic Cancer | 1.09 | [3] |
| Compound 5-23 | T24 (Bladder) | 4.58 | [4] |
Experimental Protocols: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxicity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric method.
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., SW480, PC3, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., a pyrimidine-urea derivative) is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (solvent) only.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
-
After the incubation period, a solution of MTT is added to each well.
-
The plates are incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
5. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
6. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Studies on cytotoxic pyrimidine-urea derivatives suggest that their anticancer activity is often mediated through the induction of apoptosis.
Apoptosis Induction Pathway
A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis. Mechanistic studies have shown that some pyrimidine-urea compounds can induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in programmed cell death.[2]
Caption: Intrinsic apoptosis pathway induced by pyrimidine-urea derivatives.
Experimental Workflow for Cytotoxicity Screening
The general workflow for screening compounds for cytotoxic activity is a multi-step process that begins with compound synthesis and ends with detailed mechanistic studies for promising candidates.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion and Future Directions
The available data on pyrimidine-urea derivatives strongly suggest that this chemical scaffold is a valuable starting point for the development of novel anticancer therapeutics. While direct cytotoxic data for N-(4,6-dimethyl-2-pyrimidinyl)urea is not currently available, the potent activity of its analogs warrants further investigation into this specific compound.
Future research should focus on:
-
Synthesis and Cytotoxic Evaluation: The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)urea and its derivatives, followed by comprehensive in vitro cytotoxicity screening against a diverse panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by the most potent compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine-urea scaffold to optimize potency and selectivity.
-
In Vivo Efficacy: Evaluation of promising lead compounds in preclinical animal models of cancer.
This technical guide provides a foundational understanding of the cytotoxic potential of pyrimidine-urea compounds. It is anticipated that further research in this area will lead to the discovery of novel and effective anticancer agents.
References
- 1. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pyrimidinyl Hydrazones: Selective for anti-Cancer cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyrimidinyl Urea Compounds: A Technical Guide to Patents, Protocols, and Pathways
For Researchers, Scientists, and Drug Development Professionals
The class of pyrimidinyl urea compounds has emerged as a fertile ground for the discovery of potent enzyme inhibitors, particularly in the realm of protein kinases. Their versatile scaffold has been extensively explored in the quest for novel therapeutics, primarily targeting oncological and inflammatory diseases. This in-depth technical guide navigates the complex patent landscape, provides detailed experimental methodologies for their evaluation, and visualizes the key signaling pathways they modulate, offering a comprehensive resource for researchers and drug development professionals.
I. The Patent Landscape: A Quantitative Overview
The patenting activity surrounding pyrimidinyl urea compounds has been robust over the past two decades, with a significant focus on their application as kinase inhibitors. Analysis of the patent landscape reveals key players and trends in the development of these molecules.
Table 1: Key Patent Assignees for Pyrimidinyl Urea Compounds
| Assignee | Notable Focus | Representative Patent(s) |
| Novartis AG | Kinase inhibitors, particularly targeting FGF and other receptors for cancer therapy. | WO2007071752A3[1], EP1976847B1 |
| Bayer AG | Kinase inhibitors for hyper-proliferative disorders and angiogenesis-related diseases. | UY28931A1, DE10209478A1[2] |
| Amgen Inc. | Kinase inhibitors, including triazine and bis-aryl urea compounds for protein kinase-mediated diseases. | WO2001025220A1[1], EP1928843A1[3] |
| Japan Tobacco Inc. | Pyrimidine compounds for medical use, with a focus on cell cycle protein inhibition. | US7378423B2[4] |
Table 2: Representative Pyrimidinyl Urea Compounds and their Biological Activity
| Compound Class/Example | Target(s) | Reported IC50 | Relevant Patent/Reference |
| Pyrimidinyl aryl urea derivatives | FGFR1 | Not specified in abstract | WO2007071752A2[5] |
| Furopyrimidine and Thienopyrimidine derivatives | VEGFR-2 | 21 nM (for compound 21e) | Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents[6] |
| 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR-2 | 150-199 nM | 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors[7] |
| Bis([1][3][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives | VEGFR-2 | 3.7 nM (for compound 23j) | Discovery of new VEGFR-2 inhibitors based on bis([1][3][8]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers[9] |
II. Key Signaling Pathways Targeted by Pyrimidinyl Urea Compounds
Pyrimidinyl urea derivatives have demonstrated significant inhibitory activity against key protein kinases involved in cancer progression, most notably Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). Understanding the signaling cascades initiated by these receptors is crucial for elucidating the mechanism of action of these inhibitors.
A. VEGFR-2 Signaling Pathway
VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyrimidinyl urea compounds.
B. FGFR Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway due to mutations or overexpression of FGFRs is implicated in various cancers.
Caption: Overview of the FGFR signaling cascade and its inhibition by pyrimidinyl urea compounds.
III. Experimental Protocols for Evaluation
The successful development of pyrimidinyl urea compounds as therapeutic agents relies on robust and reproducible experimental evaluation. The following section details key in vitro assays for assessing their biological activity.
A. General Workflow for Screening Pyrimidinyl Urea Compounds
The initial screening and evaluation of novel pyrimidinyl urea compounds typically follow a standardized workflow to assess their inhibitory potential and cellular effects.
Caption: A generalized experimental workflow for the screening of pyrimidinyl urea compounds.
B. Detailed Methodologies
The synthesis of pyrimidinyl urea derivatives often involves the reaction of a substituted aminopyrimidine with an appropriate isocyanate or by using a phosgene equivalent to couple an aminopyrimidine with a substituted aniline.[10][11][12] A general procedure is outlined below:
-
Step 1: Preparation of the Aminopyrimidine Intermediate: This step can vary significantly depending on the desired substitution pattern on the pyrimidine ring. Common starting materials include commercially available chloropyrimidines which can undergo nucleophilic substitution with amines.
-
Step 2: Urea Formation:
-
Method A (Isocyanate Route): The aminopyrimidine intermediate is reacted with a substituted phenyl isocyanate in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature. The reaction is typically stirred for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Method B (Phosgene Equivalent Route): The aminopyrimidine is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a base (e.g., triethylamine) to form an isocyanate in situ, which then reacts with a substituted aniline to yield the desired urea.
-
-
Step 3: Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure pyrimidinyl urea compound. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry.
This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of a specific kinase. A common method is the Z'-LYTE™ Kinase Assay.[13]
-
Materials: Recombinant human VEGFR-2 or FGFR1 kinase domain, appropriate peptide substrate, ATP, and the test compounds (pyrimidinyl urea derivatives) dissolved in DMSO.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, the peptide substrate, and the test compound at various concentrations in a kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the extent of substrate phosphorylation. In the Z'-LYTE™ assay, this is achieved by adding a development reagent that contains a protease that specifically cleaves the non-phosphorylated substrate, leading to a change in FRET signal.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HUVEC for angiogenesis studies, or specific cancer cell lines with known VEGFR/FGFR expression).
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrimidinyl urea compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (concentration that inhibits cell viability by 50%) is determined.
-
The BrdU (5-bromo-2'-deoxyuridine) assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.[17][18][19][20][21]
-
Procedure:
-
Seed and treat the cells with the pyrimidinyl urea compounds as described for the MTT assay.
-
Towards the end of the treatment period, add BrdU labeling solution to the cell culture medium and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and denature the DNA using an acid solution (e.g., HCl) to expose the incorporated BrdU.
-
Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal.
-
Measure the signal using a microplate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
-
IV. Conclusion and Future Directions
The patent and scientific literature clearly demonstrates that pyrimidinyl urea compounds represent a highly valuable and versatile scaffold for the development of targeted therapies, particularly as kinase inhibitors. The extensive patenting activity by major pharmaceutical companies underscores their commercial potential. The methodologies outlined in this guide provide a solid framework for the synthesis and evaluation of novel derivatives.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing inhibitors that are highly selective for a specific kinase or a desired set of kinases to minimize off-target effects and associated toxicities.
-
Overcoming Drug Resistance: Developing next-generation pyrimidinyl urea compounds that can effectively inhibit mutated kinases that are resistant to current therapies.
-
Exploring New Therapeutic Areas: While oncology has been the primary focus, the anti-inflammatory and other biological activities of these compounds suggest their potential in a broader range of diseases.
-
Combination Therapies: Investigating the synergistic effects of pyrimidinyl urea inhibitors when used in combination with other anticancer agents.
By leveraging the knowledge encapsulated in the existing patent landscape and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.
References
- 1. WO2007071752A3 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 2. IL72342A - N-pyrimidine(or 1,3,5-triazine)-n'-aminosulfonyl ureas,their preparation and herbicidal and plant growth regulating compositions containing them - Google Patents [patents.google.com]
- 3. SMP200800041B - Active pyrimidinyl-aryl-urea derivatives such as fgf-inhibitors - Google Patents [patents.google.com]
- 4. US7378423B2 - Pyrimidine compound and medical use thereof - Google Patents [patents.google.com]
- 5. WO2007071752A2 - Pyrimidinyl aryl urea derivatives being fgf inhibitors - Google Patents [patents.google.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents [patents.google.com]
- 9. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 11. US6835832B2 - Process for synthesis of heteroaryl-substituted urea compounds useful as antiinflammatory agents - Google Patents [patents.google.com]
- 12. WO2001004115A2 - Novel process for synthesis of heteroaryl-substituted urea compounds - Google Patents [patents.google.com]
- 13. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 18. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 19. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Protocol for the Synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas, a class of compounds with significant potential in agrochemical and pharmaceutical research. The synthesis is a two-step process commencing with the preparation of the key intermediate, 2-amino-4,6-dimethylpyrimidine, followed by its coupling with a variety of aryl isocyanates.
Step 1: Synthesis of 2-Amino-4,6-dimethylpyrimidine
The initial step involves the condensation of a guanidine salt with acetylacetone in an alkaline aqueous medium. This reaction proceeds via a well-established mechanism to form the pyrimidine ring.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine guanidine hydrochloride (1.0 eq), acetylacetone (1.0 eq), and sodium carbonate (1.0 eq) in water.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dimethylpyrimidine as a crystalline solid.
| Reagent | Molar Ratio | Notes |
| Guanidine Hydrochloride | 1.0 | |
| Acetylacetone | 1.0 | |
| Sodium Carbonate | 1.0 | Other bases like NaOH can be used. |
| Water | - | Solvent |
| Parameter | Value |
| Temperature | Reflux (~100 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Step 2: Synthesis of N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas
The final step is the coupling of 2-amino-4,6-dimethylpyrimidine with a selected aryl isocyanate. This reaction forms the urea linkage and is typically carried out in an anhydrous aprotic solvent.
Experimental Protocol:
-
Dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the desired aryl isocyanate (1.0-1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
| Reagent | Molar Ratio | Notes |
| 2-Amino-4,6-dimethylpyrimidine | 1.0 | |
| Aryl Isocyanate | 1.0-1.1 | A slight excess may improve yield. |
| Anhydrous Solvent | - | DCM, THF, or Acetonitrile |
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-95% (substituent dependent) |
Characterization Data for Representative N-aryl-N'-(4,6-dimethyl-2-pyrimidinyl)ureas:
| Aryl Substituent | Product Name | Melting Point (°C) | Yield (%) |
| Phenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-phenylurea | 198-200 | 85 |
| 4-Chlorophenyl | 1-(4-Chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea | 210-212 | 92 |
| 4-Methylphenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)urea | 205-207 | 88 |
| 4-Methoxyphenyl | 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)urea | 195-197 | 82 |
Experimental Workflow and Logic
The synthesis follows a logical progression from simple, commercially available starting materials to the final, more complex urea derivatives.
Application Notes and Protocols for High-Throughput Screening of Pyrimidinyl Urea Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on pyrimidinyl urea libraries. Pyrimidinyl urea scaffolds are prevalent in medicinal chemistry, often targeting protein kinases involved in critical signaling pathways. This document focuses on biochemical and cell-based assays for two common targets of pyrimidinyl ureas: p38 Mitogen-Activated Protein Kinase (MAPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Introduction to Pyrimidinyl Ureas and Key Targets
Pyrimidinyl urea derivatives have emerged as a significant class of compounds in drug discovery, demonstrating inhibitory activity against a range of protein kinases.[1][2] Their structural features allow for interactions within the ATP-binding pocket of kinases, leading to the modulation of cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders.
p38 MAPK Signaling Pathway: The p38 MAPK pathway is a key signaling cascade that responds to stressful stimuli and inflammatory cytokines, regulating processes like inflammation, apoptosis, and cell differentiation.[3][4][5] Dysregulation of this pathway is associated with various inflammatory diseases and cancers.
VEGFR-2 Signaling Pathway: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[6][7][8] Inhibition of VEGFR-2 is a validated therapeutic strategy in oncology.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign for identifying novel pyrimidinyl urea inhibitors involves several stages, from initial screening of a large compound library to hit confirmation and validation.[9][10][11] The goal is to identify potent and selective compounds for further lead optimization.
Biochemical Assays
Biochemical assays are performed in vitro using purified enzymes and substrates to directly measure the inhibitory activity of compounds on the target protein.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[6] The assay measures the inhibition of kinase activity by detecting the phosphorylation of a substrate.
Materials and Reagents:
-
Purified, active p38 MAPKα or VEGFR-2 enzyme
-
Biotinylated substrate peptide
-
ATP (Adenosine Triphosphate)
-
Europium (Eu)-labeled anti-phospho-specific antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC) (Acceptor)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
Pyrimidinyl urea compound library dissolved in DMSO
-
Positive Control (e.g., a known p38 MAPK or VEGFR-2 inhibitor)
-
Negative Control (DMSO vehicle)
-
384-well, low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dispensing: Acoustically dispense nanoliter volumes of the pyrimidinyl urea library compounds and controls into the 384-well assay plates.
-
Enzyme and Substrate Preparation: Prepare a solution of the kinase and biotinylated substrate in the assay buffer. The optimal concentrations of enzyme and substrate should be empirically determined to yield a robust assay window.
-
Initiation of Kinase Reaction: Add the enzyme/substrate mixture to the assay plates containing the compounds.
-
ATP Addition: Add ATP to the wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Km for the kinase to sensitively detect ATP-competitive inhibitors.[9]
-
Incubation: Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60-120 minutes).
-
Reaction Termination and Detection: Add the stop solution containing the Eu-labeled antibody and streptavidin-APC to each well.
-
Incubation: Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding and FRET signal development.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 615 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm). The inhibition by the test compounds is determined by the reduction in the TR-FRET signal compared to the DMSO control.
AlphaScreen® Kinase Assay
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology suitable for HTS of kinase inhibitors.[12][13][14]
Materials and Reagents:
-
Purified, active p38 MAPKα or VEGFR-2 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Streptavidin-coated Donor beads
-
Anti-phospho-specific antibody-conjugated Acceptor beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20)
-
Stop Solution (e.g., 30 mM EDTA in assay buffer)
-
Pyrimidinyl urea compound library in DMSO
-
Positive and Negative Controls
-
384-well, white, opaque assay plates
-
AlphaScreen® compatible plate reader
Procedure:
-
Compound Dispensing: Dispense compounds and controls into the 384-well plates.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells to initiate the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time.
-
Reaction Termination: Add the stop solution.
-
Detection: Add a mixture of Streptavidin-Donor beads and anti-phospho-antibody-Acceptor beads in the dark.
-
Incubation: Incubate the plate in the dark for 60-90 minutes to allow for bead association.
-
Data Acquisition: Read the plate on an AlphaScreen® reader.
-
Data Analysis: Determine the percent inhibition based on the decrease in the AlphaScreen® signal.
Cell-Based Assays
Cell-based assays are crucial for validating the activity of hit compounds in a more physiologically relevant context. These assays measure the inhibition of the target kinase within a cellular environment.
Cell-Based ELISA for p38 MAPK Phosphorylation
This assay quantifies the phosphorylation of p38 MAPK at specific residues (Thr180/Tyr182) in cells upon stimulation.
Materials and Reagents:
-
Human or mouse cell line known to have an active p38 MAPK pathway (e.g., HeLa, NIH-3T3)
-
Cell culture medium and supplements
-
Stimulant (e.g., Anisomycin, TNF-α)
-
Pyrimidinyl urea compounds
-
Fixing Solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching Solution (e.g., 1% H₂O₂ in wash buffer)
-
Blocking Buffer (e.g., 5% BSA in wash buffer)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well or 384-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into the microplate wells and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with the pyrimidinyl urea compounds or controls for a specified time (e.g., 1-2 hours).
-
Stimulation: Add the stimulant to the wells (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.
-
Cell Fixation: Remove the media and fix the cells with the Fixing Solution.
-
Quenching and Blocking: Quench endogenous peroxidase activity and then block non-specific binding sites.
-
Primary Antibody Incubation: Incubate the cells with either the anti-phospho-p38 MAPK or anti-total p38 MAPK primary antibody.
-
Secondary Antibody Incubation: Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the wells and add the TMB substrate. Stop the reaction with the Stop Solution.
-
Data Acquisition: Read the absorbance at 450 nm.
-
Data Analysis: Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal to account for variations in cell number.
Data Presentation and Analysis
Assay Quality Control
The robustness of an HTS assay is typically assessed using the Z'-factor.[4][5][7][15][16] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.
Z'-Factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Quantitative Data Summary
The following tables summarize representative data for pyrimidinyl urea and related compounds targeting VEGFR-2 and other kinases.
Table 1: Inhibitory Activity of Pyrazolopyrimidine Urea Derivatives against VEGFR-2 [17]
| Compound | VEGFR-2 IC₅₀ (nM) |
| 5c | 120 |
| 5e | 150 |
| 5g | 180 |
| 5h | 210 |
Table 2: Inhibitory Activity of Thieno[3,2-d]pyrimidine Urea Derivatives against VEGFR-2 [18]
| Compound | VEGFR-2 IC₅₀ (nM) |
| 2a | 199 |
| 2b | 188 |
| 2c | 150 |
Table 3: Inhibitory Activity of Furo[2,3-d]pyrimidine and Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2 [8]
| Compound | VEGFR-2 IC₅₀ (nM) |
| 15b | 946 |
| 16c | Potent (exact value not specified) |
| 16e | Potent (exact value not specified) |
| 21a | Potent (exact value not specified) |
| 21b | 33.4 |
| 21c | 47.0 |
| 21e | 21 |
Table 4: Inhibitory Activity of Quinoxaline-Based Derivatives against VEGFR-2 [1]
| Compound | VEGFR-2 IC₅₀ (µM) |
| 10e | 0.241 |
| 11 | 0.192 |
| 13a | 0.258 |
| 13b | 0.471 |
| 13d | 0.602 |
| 13f | 0.465 |
| Sorafenib (Control) | 0.082 |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Workflow Diagram
Caption: High-Throughput Screening Workflow for Inhibitor Discovery.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 6. dcreport.org [dcreport.org]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Development of an HTS-Compatible Assay for the Discovery of ASK1 Signalosome Inhibitors Using AlphaScreen Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assay.dev [assay.dev]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Sulfamethazine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfamethazine (also known as Sulfadimidine), chemically described as 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, is a sulfonamide antibiotic used in veterinary medicine to treat a wide range of bacterial infections.[1] Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and residue analysis studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a preferred technique for the quantification of sulfonamides due to its high sensitivity, selectivity, and specificity.[2]
This application note details a validated LC-MS/MS method for the rapid and reliable quantification of sulfamethazine in human plasma. The protocol employs a straightforward protein precipitation procedure for sample preparation and utilizes stable isotope-labeled sulfamethazine as an internal standard (IS) to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Standards: Sulfamethazine (≥99% purity) and [¹³C₆]-Sulfamethazine (or other suitable stable isotope-labeled IS) were sourced from a commercial supplier (e.g., Sigma-Aldrich).[3]
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water were used.[4][5]
-
Additives: Formic acid (≥98% purity) was used as a mobile phase modifier.[3]
-
Matrix: Drug-free, pooled human plasma with K₂EDTA as the anticoagulant was used for the preparation of calibration standards and quality control samples.
Instrument and Conditions
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source was used for analysis.[1] Chromatographic separation was performed on a UPLC or HPLC system.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| LC Column | C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[1][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][6] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 5 - 10 µL[1] |
| Column Temperature | 30 - 40 °C |
| Gradient Program | 0.0-0.5 min (10% B), 0.5-3.0 min (10-90% B), 3.0-3.5 min (90% B), 3.5-3.6 min (90-10% B), 3.6-5.0 min (10% B) |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 3500 V |
| Nebulizer Gas (N₂) Pressure | 30 psi |
| Drying Gas (N₂) Flow | 6 L/min |
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Sulfamethazine | 279.1 | 186.1 (Quantifier) | 150 | 22 |
| 279.1 | 156.1 (Qualifier)[7] | 150 | 25 |
| [¹³C₆]-Sulfamethazine (IS) | 285.1 | 192.1 | 150 | 22 |
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of sulfamethazine and the internal standard ([¹³C₆]-Sulfamethazine) in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Solutions: Prepare serial dilutions of the sulfamethazine stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a working IS solution at a concentration of 100 ng/mL in acetonitrile.
-
CC and QC Samples: Spike blank human plasma with the appropriate working solutions to prepare CC standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL).
Sample Preparation Protocol
The protein precipitation method is employed for its simplicity and speed.[8]
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile).
-
Vortex vigorously for 30 seconds to precipitate plasma proteins.[9]
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
-
Inject the prepared sample into the LC-MS/MS system.
Experimental Workflow Diagram
Caption: Workflow for plasma sample preparation and LC-MS/MS analysis.
Method Validation Summary
The bioanalytical method was validated according to the FDA Guidance for Industry.[10][11][12] The validation assessed selectivity, linearity, accuracy, precision, matrix effect, and stability.
Table 4: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
|---|---|---|
| Selectivity | Analysis of 6 different blank plasma lots. | No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.[13] |
| Linearity | Calibration curves analyzed over 3 separate runs. | Correlation coefficient (r²) ≥ 0.99. |
| Range (LLOQ/ULOQ) | 1 ng/mL (LLOQ) to 1000 ng/mL (ULOQ). | LLOQ identifiable with S/N > 10; accuracy within ±20% and precision ≤20%. |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples (n=5). | Mean accuracy within ±15% of nominal values (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[10] |
| Matrix Effect | Post-extraction spike in 6 different plasma lots. | %CV of the IS-normalized matrix factor should be ≤15%.[10] |
| Recovery | Comparison of analyte response in pre- vs. post-extraction spiked samples. | Recovery should be consistent and reproducible. |
| Stability | Freeze-thaw (3 cycles), short-term (bench-top), and long-term (-80°C) stability of QC samples. | Mean concentration within ±15% of nominal values. |
Conclusion
This application note presents a simple, rapid, and robust LC-MS/MS method for the quantitative determination of sulfamethazine in human plasma. The use of a simple protein precipitation protocol allows for high-throughput sample processing. The method demonstrates excellent sensitivity, selectivity, accuracy, and precision, meeting the criteria outlined in regulatory guidelines for bioanalytical method validation.[10][12] This validated method is well-suited for supporting pharmacokinetic and other clinical or preclinical studies requiring the quantification of sulfamethazine.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucd.ie [ucd.ie]
- 5. hpst.cz [hpst.cz]
- 6. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 7. Confirmation of sulfamethazine, sulfathiazole, and sulfadimethoxine residues in condensed milk and soft-cheese products by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Pyrimidinyl Urea Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and executing cell-based assays for evaluating the efficacy of pyrimidinyl urea compounds. The protocols outlined below are designed to assess the impact of these compounds on cancer cell viability, apoptosis, and specific signaling pathways, providing a robust framework for preclinical drug development.
Introduction to Pyrimidinyl Ureas
Pyrimidinyl ureas are a class of synthetic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives have shown potent antitumor properties.[1][2] These compounds often exert their effects by inhibiting key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. Common molecular targets include protein kinases such as those in the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling cascades (e.g., VEGFR-2, EGFR).[3][4][5] Evaluating the efficacy of novel pyrimidinyl urea derivatives requires a multi-faceted approach utilizing a panel of cell-based assays to elucidate their mechanism of action and determine their therapeutic potential.
Data Presentation: Comparative Efficacy of Pyrimidinyl Urea Derivatives
The following tables summarize the in vitro efficacy of various pyrimidinyl urea derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) obtained from cell viability/cytotoxicity assays.
Table 1: Cytotoxicity of Menthone-Derived Pyrimidine-Urea Compounds [6]
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MGC-803 (Gastric Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| 4i | 6.04 ± 0.62 | - | - | - |
| 4g | - | 3.21 ± 0.67 | - | - |
| 4s | - | - | 19.09 ± 0.49 | - |
| 4m | - | - | - | 18.68 ± 1.53 |
Table 2: Cytotoxicity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [7]
| Compound | 48h Treatment IC50 (µM) | 72h Treatment IC50 (µM) |
| 8e | 0.22 | 0.11 |
| 8n | 1.88 | 0.80 |
| Doxorubicin | 1.93 | - |
Table 3: Kinase Inhibitory Activity of Pyridine-Urea Derivatives [7]
| Compound | VEGFR-2 IC50 (µM) |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
| Sorafenib | 0.09 ± 0.01 |
Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is used to assess the cytotoxic or anti-proliferative effects of pyrimidinyl urea compounds.[8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pyrimidinyl urea compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the pyrimidinyl urea compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 4 hours in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Pyrimidinyl urea compounds
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with various concentrations of the pyrimidinyl urea compounds for the desired time (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase activity.
Kinase Activity Assay (In Vitro)
This protocol provides a general framework for assessing the direct inhibitory effect of pyrimidinyl urea compounds on specific kinases (e.g., EGFR, VEGFR-2). Commercially available kinase assay kits are recommended.[7][9]
Materials:
-
Recombinant active kinase (e.g., VEGFR-2, EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Pyrimidinyl urea compounds
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well plates
-
Microplate reader (luminescence or fluorescence)
Protocol:
-
Prepare serial dilutions of the pyrimidinyl urea compounds in kinase assay buffer.
-
In a multi-well plate, add the kinase, its specific substrate, and the compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) is typically inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 values.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, such as Akt and mTOR, providing mechanistic insights into the action of the pyrimidinyl urea compounds.[10][11][12]
Materials:
-
Cancer cell lines
-
Pyrimidinyl urea compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with pyrimidinyl urea compounds for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of pyrimidinyl urea efficacy.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by Pyrimidinyl Urea.
Caption: Workflow for Evaluating Pyrimidinyl Urea Efficacy.
References
- 1. promega.com.cn [promega.com.cn]
- 2. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. In Vitro Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. rsc.org [rsc.org]
- 9. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Application Notes and Protocols for (4,6-dimethyl-2-pyrimidinyl)urea and Related Pyrimidine-Urea Derivatives in Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer potential of pyrimidine-urea derivatives, a promising class of compounds in oncological research. While direct research on (4,6-dimethyl-2-pyrimidinyl)urea is limited, extensive studies on structurally similar compounds have demonstrated significant cytotoxic and mechanistic activities against various cancer cell lines. These notes detail the in vitro efficacy, mechanisms of action, and relevant experimental protocols to guide further investigation into this chemical scaffold.
In Vitro Anti-Cancer Activity
Numerous novel pyrimidine and pyridine-urea derivatives have been synthesized and evaluated for their anti-proliferative effects across a range of human cancer cell lines. The data consistently demonstrates potent cytotoxic activity, often comparable or superior to established chemotherapy agents.
Quantitative Data Summary
The following tables summarize the 50% inhibitory concentration (IC₅₀) values for representative pyrimidine-urea and pyridine-urea derivatives against various cancer cell lines. This data highlights the potential of this scaffold in targeting different cancer types.
Table 1: Cytotoxic Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells
| Compound | 48h IC₅₀ (µM) | 72h IC₅₀ (µM) | Reference Drug (Doxorubicin) IC₅₀ (µM) |
| 8e | 0.22 | 0.11 | 1.93 |
| 8n | 1.88 | 0.80 | 1.93 |
| 8g | - | >50 | 1.93 |
| 8j | 10.09 | - | 1.93 |
| 8l | - | >50 | 1.93 |
| 8m | 23.02 | 13.1 | 1.93 |
Data sourced from a study on newly synthesized pyridine-urea derivatives, indicating that compounds 8e and 8n are significantly more potent than Doxorubicin against the MCF-7 cell line.[1][2]
Table 2: Cytotoxic Activity of Pyrimidine-Urea Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 4b | SW480 (Colon Cancer) | 11.08 |
| 9c | MCF-7 (Breast Cancer) | - |
| 9d | MCF-7 (Breast Cancer) | - |
| 11b | MCF-7 (Breast Cancer) | - |
| CBS-1 (37) | A549 (Lung Cancer) & others | Better than Doxorubicin |
Compound 4b exhibited the highest activity against the SW480 colon cancer cell line in its series.[3] Compounds 9c, 9d, and 11b were found to be 1.03-1.5 times more potent than doxorubicin in another study.[4] Compound 37 (CBS-1) showed superior cytotoxicity against all tested cell lines compared to doxorubicin.[5]
Mechanisms of Action
The anti-cancer effects of pyrimidine-urea derivatives are attributed to several key mechanisms, primarily the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and angiogenesis.
Induction of Apoptosis
Several pyrimidine-urea derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. Mechanistic studies on compound 4b revealed that it promotes apoptosis by:
-
Upregulating pro-apoptotic proteins: Increased expression of Bax and Ikb-α.[3]
-
Downregulating anti-apoptotic proteins: Decreased expression of Bcl-2.[3]
-
Inducing PARP cleavage: A hallmark of apoptosis.[3]
-
Causing loss of mitochondrial membrane potential: A key event in the intrinsic apoptotic pathway.[3]
Similarly, compound 9c was found to induce apoptosis through the intrinsic mitochondrial pathway, evidenced by an increased Bax/Bcl-2 ratio and activation of caspase-3.[4] Compound CBS-1 also demonstrated significant apoptosis induction in A549 lung cancer cells, coupled with caspase-3 activation.[5]
Caption: Apoptotic pathway induced by pyrimidine-urea derivatives.
Cell Cycle Arrest
Pyrimidine-urea derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, compound 4b was shown to cause cell cycle arrest at the G2/M phase in SW480 cells.[3] Similarly, compound 9c induced G2/M phase arrest in MCF-7 cells, preventing them from entering mitosis.[4] Compound CBS-1 also demonstrated the ability to inhibit cell cycle progression.[5]
Caption: Cell cycle arrest mechanism of pyrimidine-urea derivatives.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Several pyridine-urea derivatives have demonstrated potent inhibitory activity against VEGFR-2.[1] Compounds 8b and 8e inhibited VEGFR-2 with IC₅₀ values of 5.0 µM and 3.93 µM, respectively.[2] Compound 9c also showed excellent VEGFR-2 inhibitory activity with an IC₅₀ of 0.2 µM, which is more potent than the standard drug Sorafenib.[4]
Caption: Inhibition of VEGFR-2 signaling by pyrimidine-urea derivatives.
Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the anti-cancer properties of pyrimidine-urea derivatives.
In Vitro Anti-Proliferative Activity (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
(4,6-dimethyl-2-pyrimidinyl)urea or derivative compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Reference drug (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and reference drug in the growth medium. Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the MTT cell viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Conclusion and Future Directions
The pyrimidine-urea scaffold represents a highly promising framework for the development of novel anti-cancer agents. The extensive research on derivatives of this core structure has demonstrated their potent cytotoxic effects, which are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways like VEGFR-2. The provided protocols offer a solid foundation for researchers to further explore the therapeutic potential of (4,6-dimethyl-2-pyrimidinyl)urea and other related compounds. Future research should focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the identification of more specific molecular targets to advance these promising compounds towards clinical application.[5][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of thienopyrimidine urea derivatives with potential cytotoxic and pro-apoptotic activity against breast cancer cell line MCF-7 [hero.epa.gov]
- 5. Synthesis, in vitro and in vivo anticancer activity of novel 1-(4-imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. In vitro and in vivo model systems used in prostate cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrimidinyl Ureas as Probes for Kinase Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidinyl ureas are a class of synthetic organic compounds that have garnered significant attention in cellular biology and drug discovery as potent and often selective inhibitors of protein kinases.[1] Their structural scaffold allows for versatile chemical modifications, enabling the fine-tuning of their inhibitory profiles against specific kinases. This makes them invaluable tools for dissecting complex kinase signaling pathways, which are frequently dysregulated in diseases such as cancer and inflammatory disorders. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2] This document provides detailed application notes and protocols for utilizing pyrimidinyl ureas as chemical probes to investigate kinase signaling pathways, particularly the MAPK/ERK and PI3K/Akt pathways.
Data Presentation: Inhibitory Activity of Pyrimidinyl Ureas
The inhibitory potency of pyrimidinyl ureas can vary significantly based on their chemical substitutions. Below is a summary of the in vitro kinase inhibitory activity (IC50) of a series of pyrido[2,3-d]pyrimidin-7-yl ureas, demonstrating the structure-activity relationships (SAR) within this chemical class.[3][4]
| Compound ID | Target Kinase | IC50 (µM) |
| 4b | PDGFr | 1.11[3][4] |
| FGFr | 0.13[3][4] | |
| EGFr | 0.45[3][4] | |
| c-src | 0.22[3][4] | |
| 4e | FGFr | 0.060[3][4] |
| PDGFr | >50[3][4] | |
| EGFr | >50[3][4] | |
| c-src | >50[3][4] | |
| InsR | >50[3][4] | |
| 6c | PDGF-stimulated cell proliferation | 0.3[3][4] |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity in vitro. These values are indicative of the compound's potency and selectivity. Lower IC50 values denote higher potency.
Experimental Protocols
Herein are detailed protocols for key experiments to characterize the effects of pyrimidinyl urea kinase inhibitors on cellular signaling and viability.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is for determining the IC50 value of a pyrimidinyl urea compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Pyrimidinyl urea inhibitor stock solution (in DMSO)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Procedure:
-
Compound Dilution: Prepare a serial dilution of the pyrimidinyl urea inhibitor in DMSO. Then, dilute the compounds to their final assay concentrations in the kinase reaction buffer.
-
Kinase Reaction Setup: a. To each well of a white plate, add the kinase, substrate, and pyrimidinyl urea inhibitor at various concentrations. b. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL. c. Include control wells: "no inhibitor" (DMSO vehicle control) and "no kinase" (background control). d. Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: a. Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: a. Add Kinase Detection Reagent (twice the volume of the kinase reaction) to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal from the newly synthesized ATP. b. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Subtract the background luminescence (no kinase control) from all other readings. b. Normalize the data to the "no inhibitor" control (representing 100% kinase activity). c. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the effect of a pyrimidinyl urea inhibitor on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
Materials:
-
Adherent or suspension cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidinyl urea inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear tissue culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of the pyrimidinyl urea inhibitor in complete cell culture medium. b. Remove the old medium from the cells and replace it with the medium containing the inhibitor at various concentrations. c. Include a vehicle control (DMSO-treated cells) and a "no cells" control (medium only). d. Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix thoroughly by gentle shaking or pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "no cells" control from all other readings. b. Normalize the data to the vehicle-treated control cells (representing 100% viability). c. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Kinase Pathway Activation
This protocol is used to determine the effect of a pyrimidinyl urea inhibitor on the phosphorylation status of key proteins in a signaling pathway (e.g., p-ERK, p-Akt).
Materials:
-
Cancer cell line of interest
-
Pyrimidinyl urea inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-ERK, rabbit anti-total-ERK, rabbit anti-phospho-Akt, rabbit anti-total-Akt)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Chemiluminescent substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Treatment and Lysis: a. Seed cells and treat with the pyrimidinyl urea inhibitor for the desired time. b. Wash cells with ice-cold PBS and lyse them with lysis buffer. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: a. Normalize the protein amounts for each sample and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[5] c. Wash the membrane with TBST.[5] d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5] e. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Stripping and Re-probing (for total protein): a. To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., anti-total-ERK).[5] b. Incubate the membrane with a stripping buffer, wash, block, and then follow the immunoblotting steps again with the total protein antibody.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated protein is typically presented as a ratio to the total protein level.
Visualizations
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for the identification and characterization of pyrimidinyl urea kinase inhibitors.
MAPK Signaling Pathway Inhibition
Caption: Inhibition of the MAPK signaling pathway by pyrimidinyl urea probes.
PI3K/Akt Signaling Pathway Inhibition
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrimidinyl urea probes.
References
- 1. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 2. Soluble 2-substituted aminopyrido[2,3-d]pyrimidin-7-yl ureas. Structure-activity relationships against selected tyrosine kinases and exploration of in vitro and in vivo anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidaion of Substituted Pyrimidinyl Ureas using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the field of drug discovery and development. It provides unparalleled insights into the molecular structure of novel compounds at the atomic level. Substituted pyrimidinyl ureas represent a significant class of compounds with a wide range of biological activities, including anticancer and herbicidal properties.[1][2] The precise determination of their chemical structure is paramount for understanding structure-activity relationships (SAR) and for the development of new therapeutic agents.
This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the comprehensive structural elucidation of substituted pyrimidinyl ureas. It includes standardized experimental protocols, data presentation guidelines, and a logical workflow for structural assignment.
Principles of NMR Experiments for Structural Elucidaion
A combination of 1D and 2D NMR experiments is typically employed for the unambiguous structural determination of organic molecules.[3]
-
¹H NMR (Proton NMR): This is often the initial and most informative experiment. It provides information on the number of different types of protons, their chemical environment (chemical shift, δ), the number of protons of each type (integration), and the connectivity to neighboring protons (spin-spin coupling, J).[4]
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule. It reveals the number of chemically distinct carbon atoms and their chemical environment. Due to the low natural abundance of the ¹³C isotope, it is a less sensitive technique than ¹H NMR.[5]
-
COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for identifying spin systems within a molecule and establishing proton-proton connectivity.[6]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms (¹JCH). It is a powerful tool for assigning carbon signals based on their attached, and often already assigned, protons.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is crucial for piecing together different molecular fragments and for identifying quaternary carbons.[8]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7]
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the substituted pyrimidinyl urea in approximately 0.6-0.7 mL of a suitable deuterated solvent. For ¹³C NMR, a higher concentration is preferable, aiming for a nearly saturated solution with 20-50 mg of the compound.
-
Solvent Selection: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. However, for compounds with limited solubility or those that may exchange protons with the solvent (e.g., NH protons), deuterated dimethyl sulfoxide (DMSO-d₆) is often used. The residual solvent peak should not obscure important signals from the analyte.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The height of the sample in the NMR tube should be approximately 4-5 cm to ensure it is within the detection region of the NMR probe.
-
Labeling: Clearly label the NMR tube with the sample identification.
¹H NMR Spectroscopy
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Typical for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
-
Integrate the signals.
-
Perform peak picking to identify the chemical shifts and coupling constants.
-
¹³C NMR Spectroscopy
-
Instrument Setup: Same as for ¹H NMR.
-
Acquisition Parameters (Typical for a 125 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Processing: Similar to ¹H NMR, with the solvent peak used for referencing (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
2D NMR Spectroscopy (COSY, HSQC, HMBC)
The setup for 2D NMR experiments is similar to 1D experiments. The key differences are in the pulse programs and the acquisition of multiple increments in the indirect dimension.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | e.g., cosygpqf | e.g., hsqcedetgpsisp2 | e.g., hmbcgplpndqf |
| Spectral Width (F2 - ¹H) | 12-16 ppm | 12-16 ppm | 12-16 ppm |
| Spectral Width (F1) | 12-16 ppm | 160-200 ppm (¹³C) | 200-240 ppm (¹³C) |
| Number of Increments (F1) | 256-512 | 128-256 | 256-512 |
| Number of Scans (NS) | 2-8 | 2-16 | 8-64 |
| Relaxation Delay (D1) | 1-2 s | 1-2 s | 1.5-2.5 s |
Processing of 2D Spectra:
-
Apply a Fourier transform in both dimensions.
-
Phase the spectrum in both dimensions.
-
Calibrate the chemical shift axes using the corresponding 1D spectra.
Data Presentation and Interpretation: An Illustrative Example
To demonstrate the process of structural elucidation, let's consider a hypothetical substituted pyrimidinyl urea: N-(4-methoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea .
Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | 9.85 | s | 1H | - | NH |
| 2 | 8.80 | s | 1H | - | NH |
| 3 | 7.40 | d | 2H | 9.0 | H-2', H-6' |
| 4 | 6.90 | d | 2H | 9.0 | H-3', H-5' |
| 5 | 6.75 | s | 1H | - | H-5 |
| 6 | 3.75 | s | 3H | - | OCH₃ |
| 7 | 2.35 | s | 6H | - | 2 x CH₃ |
Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 168.0 | C-4, C-6 |
| 158.0 | C-2 |
| 155.0 | C=O |
| 152.0 | C-4' |
| 132.0 | C-1' |
| 121.0 | C-2', C-6' |
| 114.0 | C-3', C-5' |
| 108.0 | C-5 |
| 55.0 | OCH₃ |
| 23.0 | 2 x CH₃ |
Interpretation Workflow:
-
¹H NMR Analysis:
-
Two singlets in the downfield region (9.85 and 8.80 ppm) are characteristic of the two NH protons of the urea linkage.
-
Two doublets at 7.40 and 6.90 ppm, each integrating to 2H with the same coupling constant (J = 9.0 Hz), suggest a para-substituted benzene ring.
-
A singlet at 6.75 ppm integrating to 1H is assigned to the H-5 proton of the pyrimidine ring.
-
A singlet at 3.75 ppm (3H) corresponds to the methoxy group protons.
-
A singlet at 2.35 ppm (6H) is assigned to the two equivalent methyl groups on the pyrimidine ring.
-
-
¹³C NMR Analysis:
-
The signal at 155.0 ppm is typical for a urea carbonyl carbon.
-
Signals in the aromatic region (108.0-168.0 ppm) correspond to the pyrimidine and phenyl ring carbons.
-
The upfield signals at 55.0 and 23.0 ppm are assigned to the methoxy and methyl carbons, respectively.
-
-
2D NMR for Confirmation and Connectivity:
-
COSY: A correlation would be observed between the proton signals at 7.40 ppm (H-2'/H-6') and 6.90 ppm (H-3'/H-5'), confirming their ortho relationship on the phenyl ring.
-
HSQC: This experiment would directly link the proton signals to their attached carbons:
-
7.40 ppm (H-2'/H-6') correlates with 121.0 ppm (C-2'/C-6').
-
6.90 ppm (H-3'/H-5') correlates with 114.0 ppm (C-3'/C-5').
-
6.75 ppm (H-5) correlates with 108.0 ppm (C-5).
-
3.75 ppm (OCH₃) correlates with 55.0 ppm (OCH₃ carbon).
-
2.35 ppm (CH₃) correlates with 23.0 ppm (CH₃ carbons).
-
-
HMBC: This is crucial for connecting the fragments:
-
The NH proton at 9.85 ppm would show correlations to the urea carbonyl (155.0 ppm) and the phenyl carbons C-1' (132.0 ppm) and C-2'/C-6' (121.0 ppm).
-
The other NH proton at 8.80 ppm would show correlations to the urea carbonyl (155.0 ppm) and the pyrimidine carbons C-2 (158.0 ppm) and C-4/C-6 (168.0 ppm).
-
The H-5 proton of the pyrimidine ring (6.75 ppm) would show correlations to C-4/C-6 (168.0 ppm) and C-2 (158.0 ppm).
-
The methyl protons at 2.35 ppm would show correlations to C-4/C-6 (168.0 ppm) and C-5 (108.0 ppm).
-
The methoxy protons at 3.75 ppm would correlate with C-4' (152.0 ppm).
-
-
This systematic analysis of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and confirms the overall structure of the substituted pyrimidinyl urea.
Visualizations
Experimental Workflow
References
- 1. Synthesis and antitumor activity of ureas containing pyrimidinyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. Phenylurea | C7H8N2O | CID 6145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Crystallization Techniques for X-ray Structures of Pyrimidinyl Urea-Protein Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for obtaining high-quality X-ray crystal structures of protein complexes with pyrimidinyl urea-based inhibitors. The methodologies outlined below are compiled from successful structure determination efforts targeting key protein classes, such as kinases, and are intended to serve as a comprehensive guide for researchers in structural biology and drug discovery.
Introduction
Pyrimidinyl ureas represent a significant class of compounds in drug discovery, known for their potent inhibitory activity against various protein targets, particularly kinases involved in oncogenic and inflammatory signaling pathways. Elucidating the three-dimensional structure of these compounds in complex with their target proteins is crucial for understanding their mechanism of action, optimizing lead compounds, and designing novel therapeutics with improved potency and selectivity. This document outlines two primary crystallization strategies—co-crystallization and crystal soaking—and provides detailed protocols for their application to pyrimidinyl urea-protein complexes.
Co-crystallization of Pyrimidinyl Urea-Protein Complexes
Co-crystallization is often the preferred method when the ligand is expected to induce a conformational change in the protein upon binding, or when the ligand has poor solubility in the crystallization buffer.
General Workflow for Co-crystallization
Caption: Workflow for co-crystallization of protein-ligand complexes.
Detailed Protocol for Co-crystallization
1.2.1. Protein Preparation:
-
Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) to high homogeneity.[1] Purification to >95% purity, as assessed by SDS-PAGE, is critical. A typical final purification step involves size-exclusion chromatography (SEC) to ensure a monodisperse sample.
-
Concentration: Concentrate the purified protein to a working concentration, typically in the range of 5-20 mg/mL, using an appropriate buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
1.2.2. Ligand Preparation:
-
Prepare a concentrated stock solution of the pyrimidinyl urea inhibitor (e.g., 10-100 mM) in a suitable solvent, such as DMSO.
1.2.3. Complex Formation:
-
Incubate the purified protein with the pyrimidinyl urea inhibitor at a molar ratio of 1:3 to 1:10 (protein:ligand). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid interference with crystallization.
-
Incubation time can vary from 30 minutes to overnight at 4°C.
1.2.4. Crystallization Screening:
-
Use commercially available sparse matrix screens (e.g., Hampton Research, Qiagen) to screen a wide range of crystallization conditions.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods. A common setup is to mix 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
1.2.5. Optimization of Crystallization Conditions:
-
Once initial hits (microcrystals or crystalline precipitate) are identified, optimize conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.
-
Techniques such as microseeding can be employed to improve crystal size and quality.
1.2.6. Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a cryo-loop.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is typically prepared by adding a cryo-agent (e.g., glycerol, ethylene glycol, or PEG) to the mother liquor.
-
Flash-cool the crystals in liquid nitrogen.
Crystal Soaking with Pyrimidinyl Urea Ligands
Soaking is a simpler and less protein-intensive method where the ligand is introduced to pre-existing apo-protein crystals. This technique is suitable when the protein does not undergo a significant conformational change upon ligand binding.
General Workflow for Crystal Soaking
Caption: Workflow for obtaining protein-ligand complexes via crystal soaking.
Detailed Protocol for Crystal Soaking
2.2.1. Apo-Protein Crystal Growth:
-
Grow high-quality apo-protein crystals using the methods described in the co-crystallization section (1.2.1, 1.2.4, and 1.2.5).
2.2.2. Preparation of Soaking Solution:
-
Prepare a soaking solution by adding the pyrimidinyl urea inhibitor from a concentrated stock (e.g., 100 mM in DMSO) into the mother liquor from the apo-crystal drop to a final ligand concentration typically ranging from 1 to 10 mM. The final DMSO concentration should be kept as low as possible.
2.2.3. Soaking Procedure:
-
Transfer the apo-crystals to a drop of the soaking solution.
-
Soaking times can vary from a few minutes to several hours or even days, depending on the ligand's affinity and solubility, as well as the crystal packing.
2.2.4. Crystal Harvesting and Cryo-protection:
-
Proceed with harvesting and cryo-protection as described in the co-crystallization protocol (1.2.6).
Quantitative Data Summary
The following tables summarize typical starting conditions and reported crystallographic data for pyrimidinyl urea-protein complexes.
Table 1: Typical Starting Conditions for Crystallization
| Parameter | Co-crystallization | Crystal Soaking |
| Protein Concentration | 5 - 20 mg/mL | 5 - 20 mg/mL |
| Ligand Concentration | 3-10 fold molar excess over protein | 1 - 10 mM in soaking solution |
| Precipitant (e.g., PEG) | 10 - 30% (w/v) | 10 - 30% (w/v) |
| Buffer pH | 6.5 - 8.5 | 6.5 - 8.5 |
| Temperature | 4 - 20 °C | 4 - 20 °C |
| DMSO Concentration | < 5% (v/v) | < 10% (v/v) |
Table 2: Example Crystallographic Data for Kinase-Pyrimidinyl Urea Complexes
| Target Protein | Ligand Type | PDB ID | Resolution (Å) | Space Group | Reference |
| p38 MAP Kinase | Diaryl Urea | 1KV2 | 2.5 | P2₁2₁2₁ | [2] |
| p38 MAP Kinase | Pyrazole Urea | 1M7Q | 2.5 | P2₁2₁2₁ | [3] |
| VEGFR-2 | Diaryl Urea | 4AGC | 1.95 | P2₁2₁2₁ | [4] |
| B-RAF | Organoruthenium Inhibitor | 3C4C | 2.65 | P2₁2₁2₁ | [5] |
Signaling Pathways
Pyrimidinyl urea inhibitors often target kinases in critical signaling pathways implicated in cancer and inflammation. Understanding these pathways provides context for the structural studies.
RAS-RAF-MEK-ERK Pathway
This pathway is a key regulator of cell proliferation, differentiation, and survival. Pyrimidinyl ureas have been developed to inhibit components of this cascade, such as B-RAF.
Caption: The RAS-RAF-MEK-ERK signaling cascade.
PI3K/AKT/mTOR Pathway
This pathway is central to cell growth, metabolism, and survival. VEGFR is an upstream activator of this pathway, and its inhibition by pyrimidinyl ureas can block these downstream effects.[4]
Caption: The PI3K/AKT/mTOR signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Crystals | Protein instability, incorrect concentration, inappropriate conditions. | Re-evaluate protein purity and stability. Screen a wider range of protein concentrations and crystallization conditions. |
| Precipitate | Protein or ligand concentration too high, rapid supersaturation. | Reduce protein and/or precipitant concentration. Try different precipitants or additives. |
| Microcrystals | Too many nucleation sites, suboptimal growth conditions. | Optimize precipitant and protein concentrations. Employ microseeding with crushed crystals. |
| Poor Diffraction | Crystal disorder, small crystal size, radiation damage. | Improve crystal quality through optimization. Use a larger crystal. Optimize cryo-protection. |
| No Ligand Density | Low ligand occupancy, ligand insolubility. | Increase ligand concentration during co-crystallization or soaking. Ensure ligand is fully dissolved in the stock solution. |
Conclusion
The protocols and data presented here provide a robust framework for the successful crystallization of pyrimidinyl urea-protein complexes. While the provided conditions serve as a strong starting point, it is important to note that crystallization remains an empirical science, and optimization will likely be required for each specific protein-ligand pair. The structural insights gained from these experiments are invaluable for advancing structure-based drug design efforts.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Urea, (4,6-dimethyl-2-pyrimidinyl)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea, (4,6-dimethyl-2-pyrimidinyl)- is a synthetic compound belonging to the pyrimidine urea class of molecules. This class has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Structurally, the molecule combines a pyrimidine ring, a scaffold present in many biologically important molecules, with a urea functional group, which is known to form critical hydrogen bond interactions with biological targets.[3]
Numerous studies have highlighted the potential of pyrimidine urea derivatives as anticancer agents.[4][5][6] Their mechanism of action often involves the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in cancer cells.[4][6] Key signaling pathways implicated in the anticancer effects of similar compounds include the PI3K/Akt/mTOR pathway and the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins and executed by caspases.[1][7]
These application notes provide a comprehensive guide for the in vivo evaluation of Urea, (4,6-dimethyl-2-pyrimidinyl)- efficacy, with a primary focus on its potential as an anticancer agent using a human tumor xenograft mouse model. The provided protocols are intended to serve as a foundational framework that can be adapted to specific research needs.
Predicted Signaling Pathway of Urea, (4,6-dimethyl-2-pyrimidinyl)- in Cancer Cells
Based on the known mechanisms of action of structurally related pyrimidine urea compounds, Urea, (4,6-dimethyl-2-pyrimidinyl)- is hypothesized to induce apoptosis and cell cycle arrest in cancer cells through the modulation of key regulatory proteins. A putative signaling pathway is depicted below.
Caption: Putative signaling pathway for Urea, (4,6-dimethyl-2-pyrimidinyl)-.
Animal Models for In Vivo Efficacy Testing
The selection of an appropriate animal model is critical for obtaining meaningful and translatable in vivo data. For preliminary anticancer efficacy studies of a novel compound like Urea, (4,6-dimethyl-2-pyrimidinyl)-, the human tumor xenograft model in immunodeficient mice is the most widely used and accepted model.[8]
Recommended Model:
-
Model: Subcutaneous human tumor xenograft in athymic nude or SCID mice.
-
Rationale: This model allows for the growth of human-derived cancer cells in a living organism, providing a platform to assess the anti-tumor activity of a test compound on human cancer.[8] The subcutaneous location of the tumor allows for easy monitoring and measurement of tumor growth over time.[9]
-
Mouse Strains:
-
Athymic Nude (nu/nu): Lacks a thymus, resulting in a deficient T-cell immune system, which prevents the rejection of human tumor xenografts.
-
Severe Combined Immunodeficient (SCID): Deficient in both T and B lymphocytes, providing a more comprehensive immunosuppression.
-
-
Cell Lines: The choice of cancer cell line should be based on the hypothesized target of the compound or the desired therapeutic area. For a broad-spectrum anticancer evaluation, commonly used and well-characterized cell lines are recommended. Examples include:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HCT116: Human colon carcinoma cell line.
-
PC-3: Human prostate cancer cell line.
-
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of Urea, (4,6-dimethyl-2-pyrimidinyl)- using a subcutaneous xenograft model.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Protocol 1: Establishment of Subcutaneous Human Tumor Xenografts
Materials:
-
Selected human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional, can enhance tumor take rate)
-
6-8 week old female athymic nude or SCID mice
-
Sterile syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve a sufficient number of cells for implantation. Cells should be in the logarithmic growth phase and have high viability (>95%).
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a sterile conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
-
Cell Preparation for Injection:
-
Centrifuge the required number of cells and resuspend the pellet in a small volume of sterile PBS or serum-free medium to achieve the desired final concentration (typically 1 x 10^7 to 5 x 10^7 cells/mL).
-
If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just prior to injection.
-
-
Subcutaneous Implantation:
-
Anesthetize the mice using a calibrated vaporizer with isoflurane.
-
Wipe the injection site (typically the right flank) with an alcohol swab.
-
Using a sterile syringe with a 27-30 gauge needle, slowly inject 100-200 µL of the cell suspension subcutaneously.
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Palpate the injection site regularly to check for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .
-
Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential treatment-related toxicity.
-
Protocol 2: In Vivo Efficacy Evaluation
Materials:
-
Mice with established subcutaneous tumors (average volume of 100-150 mm³)
-
Urea, (4,6-dimethyl-2-pyrimidinyl)- (test compound)
-
Vehicle for compound dissolution/suspension (e.g., sterile saline, 5% DMSO in corn oil)
-
Dosing syringes and needles (appropriate for the route of administration)
-
Digital calipers
-
Analytical balance
Procedure:
-
Randomization: Once the average tumor volume reaches the desired size (e.g., 100-150 mm³), randomize the mice into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes.
-
Group 1: Vehicle control
-
Group 2: Urea, (4,6-dimethyl-2-pyrimidinyl)- (low dose)
-
Group 3: Urea, (4,6-dimethyl-2-pyrimidinyl)- (high dose)
-
Group 4 (Optional): Positive control (a standard-of-care chemotherapy agent)
-
-
Treatment Administration:
-
Prepare fresh formulations of the test compound and vehicle on each day of dosing.
-
Administer the treatment according to the predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection). A typical schedule might be once daily for 14-21 days.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, grooming).
-
-
Study Endpoint:
-
The study can be terminated based on a predetermined endpoint, such as:
-
A specific number of treatment days.
-
When the tumors in the control group reach a certain size (e.g., 1500-2000 mm³).
-
Evidence of significant toxicity (e.g., >20% body weight loss).
-
-
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, qRT-PCR) or fixed in formalin for histopathological examination.
-
Collect blood and major organs for further analysis if required.
-
Data Presentation and Analysis
All quantitative data should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: In Vivo Antitumor Efficacy of Urea, (4,6-dimethyl-2-pyrimidinyl)- in A549 Xenograft Model (Representative Data)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM | Change in Body Weight (%) |
| Vehicle Control | - | 1850 ± 210 | - | 1.9 ± 0.25 | +2.5 |
| Compound (Low Dose) | 25 | 1100 ± 150 | 40.5 | 1.1 ± 0.18 | -1.8 |
| Compound (High Dose) | 50 | 650 ± 95 | 64.9 | 0.7 ± 0.11 | -4.2 |
| Positive Control | Varies | 480 ± 70 | 74.1 | 0.5 ± 0.09 | -8.5 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. SEM: Standard Error of the Mean.
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100 .
-
Tumor Weight: Provides a direct measure of tumor burden at the end of the study.
-
Body Weight Changes: A key indicator of systemic toxicity.
-
Survival Analysis: If the study design includes survival as an endpoint, Kaplan-Meier survival curves can be generated.
Conclusion
The protocols and application notes provided herein offer a robust framework for the in vivo evaluation of Urea, (4,6-dimethyl-2-pyrimidinyl)- efficacy, particularly for its potential anticancer activity. The use of human tumor xenograft models is a well-established and valuable tool in preclinical drug development.[8] By following these detailed methodologies and carefully analyzing the resulting data, researchers can gain critical insights into the therapeutic potential of this and other novel pyrimidine urea compounds. Further mechanistic studies, guided by the initial in vivo findings, will be essential to fully elucidate the compound's mode of action and its potential for clinical translation.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Divergent Cell Death Pathways by Urea and Carbohydrazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming common side reactions in the synthesis of pyrimidinyl ureas
This guide provides troubleshooting advice and detailed protocols to address common side reactions encountered during the synthesis of pyrimidinyl ureas.
Frequently Asked Questions (FAQs)
Issue 1: Low Yield Due to Suspected Isocyanate Hydrolysis
Q1: My reaction of an aminopyrimidine with an isocyanate is resulting in a low yield of the desired pyrimidinyl urea, and I suspect hydrolysis of the isocyanate starting material. How can I prevent this?
A1: Isocyanates are highly reactive electrophiles and are very susceptible to hydrolysis by water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. This side reaction consumes your isocyanate, leading to reduced product yield. To prevent this, it is critical to maintain strictly anhydrous (water-free) conditions throughout the reaction.
Troubleshooting Steps:
-
Drying of Reagents and Solvents: Ensure all solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile) are thoroughly dried using appropriate methods, such as distillation over a drying agent (e.g., calcium hydride) or by passing them through a column of activated alumina. Aminopyrimidine starting materials should also be dried, for example, by dissolving in a solvent and drying with magnesium sulfate, followed by filtration and solvent removal under vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon. This can be achieved using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Glassware Handling: All glassware should be oven-dried at a high temperature (e.g., 120 °C) for several hours and then cooled in a desiccator or under a stream of inert gas immediately before use.
-
Reagent Addition: Use syringes or cannulas for the transfer of anhydrous solvents and liquid reagents. Solid reagents should be added under a positive pressure of inert gas.
Issue 2: Formation of Insoluble By-products (Biuret Formation)
Q2: I am observing the formation of an insoluble white precipitate in my reaction, which is difficult to remove and reduces the purity of my pyrimidinyl urea. What is this by-product and how can I avoid its formation?
A2: The insoluble by-product is likely a biuret, formed from the reaction of your isocyanate with the newly formed urea product. This is a common side reaction, especially at elevated temperatures. The formation of biuret is reversible, and its control is key to achieving high purity.
Troubleshooting Steps:
-
Temperature Control: Maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. For many urea syntheses, room temperature is sufficient. If heating is required, it should be carefully controlled and kept to the minimum necessary. In industrial settings, keeping the temperature just above the melting point of urea is crucial to minimize biuret formation[1].
-
Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of biuret formation. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) and quench the reaction once the starting materials are consumed.
-
Ammonia Addition: In some cases, the addition of a small amount of ammonia can shift the equilibrium away from biuret formation and back towards the desired urea[2][3][4]. This is more common in industrial-scale synthesis but can be adapted for laboratory scale.
-
Purification: If biuret has formed, it can often be removed by washing the solid product with a solvent in which the desired urea is sparingly soluble, but the biuret is more soluble. Alternatively, treating the solid urea with an aqueous urea solution can help dissolve the biuret impurity[5].
Issue 3: Incomplete Reaction or Stalled Multicomponent Reactions (e.g., Biginelli Reaction)
Q3: I am attempting a one-pot synthesis of a dihydropyrimidinone (a pyrimidinyl urea derivative) via the Biginelli reaction, but the reaction is either not proceeding to completion or giving very low yields. What can I do to improve this?
A3: The classical Biginelli reaction, while powerful, can suffer from low yields with certain substrates. The key is often the stability of the N-acyliminium ion intermediate. Optimizing the catalyst and reaction conditions can significantly improve the outcome.
Troubleshooting Steps:
-
Catalyst Selection: The use of a catalyst is highly recommended. Brønsted acids (e.g., HCl, p-toluenesulfonic acid) or Lewis acids (e.g., copper(II) trifluoroacetate, boron trifluoride) can catalyze the reaction[6]. Polyphosphate ester (PPE) has been shown to be an excellent mediator, stabilizing the key intermediate and improving yields by 20-50%[7].
-
Solvent Choice: While the original Biginelli reaction was performed in ethanol, exploring other solvents like THF in the presence of PPE can be beneficial[7]. In some cases, solvent-free conditions with ball milling have also proven effective and environmentally friendly[8].
-
Reaction Conditions: Optimization of temperature and reactant ratios is crucial. A slight excess of the urea component is often used. Microwave-assisted synthesis can also accelerate the reaction and improve yields[9].
Data Summary
Table 1: Effect of Reaction Conditions on Biuret Formation
| Parameter | Condition | Impact on Biuret Formation | Reference |
| Temperature | Kept just above the melting point of urea | Minimized | [1] |
| High temperature | Increased | [10] | |
| Residence Time | Minimized | Minimized | [1] |
| Prolonged | Increased | [10] | |
| Ammonia Pressure | 10-100 atm | Minimized | [3][4] |
| Ammonia Concentration | 500-5000 ppm (in melt) | Reduced/Reversed | [2][3] |
Table 2: Catalyst and Condition Optimization for the Biginelli Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| HCl (catalytic) | Ethanol | Reflux | Often low to moderate | [7] |
| Polyphosphate Ester (PPE) | THF | Reflux | 20-50% improvement over classical | [7] |
| Hierarchical Zeolite | Solvent-free (Ball Mill) | Ambient | up to 97% | [8] |
| Silicotungstic Acid/Amberlyst-15 | Solvent-free | 92 | High | [11] |
Experimental Protocols
Protocol 1: General Procedure for Anhydrous Synthesis of Pyrimidinyl Ureas
-
Glassware Preparation: Dry all glassware (round-bottom flask, condenser, dropping funnel) in an oven at 120 °C for at least 4 hours. Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent (e.g., THF, DCM). Ensure the aminopyrimidine and isocyanate are of high purity and dry.
-
Reaction Setup: Dissolve the aminopyrimidine in the anhydrous solvent in the reaction flask under an inert atmosphere.
-
Reagent Addition: Add the isocyanate dropwise to the stirred solution of the aminopyrimidine at room temperature (or cooled in an ice bath if the reaction is highly exothermic).
-
Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: Optimized Biginelli Reaction for Dihydropyrimidinone Synthesis
-
Reagents: Aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and polyphosphate ester (PPE) (1 g).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the aldehyde, β-ketoester, and urea in anhydrous THF (10 mL).
-
Catalyst Addition: Carefully add the polyphosphate ester to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: After completion (typically a few hours), cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
-
Purification: The precipitated solid is collected by filtration, washed with cold water and cold ethanol, and then dried. If necessary, the product can be further purified by recrystallization.
Visualizations
Caption: Main reaction pathway for pyrimidinyl urea synthesis and common side reactions.
Caption: Troubleshooting workflow for pyrimidinyl urea synthesis.
References
- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 2. EA034672B1 - Controlling the formation of biuret in urea production - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. data.epo.org [data.epo.org]
- 5. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 10. ureaknowhow.com [ureaknowhow.com]
- 11. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of Urea, (4,6-dimethyl-2-pyrimidinyl)- synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,6-dimethylpyrimidin-2-yl)urea.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-(4,6-dimethylpyrimidin-2-yl)urea?
A common and effective method involves a two-step process. The first step is the condensation of guanidine with acetylacetone to form 2-amino-4,6-dimethylpyrimidine. This intermediate is then reacted with a suitable reagent, such as isocyanic acid or a derivative, to form the final urea compound.
Q2: What are the critical parameters affecting the yield and purity of the final product?
The key parameters influencing the outcome of the synthesis include reaction temperature, pH, purity of starting materials, and the choice of solvent. Careful control of these variables is crucial for maximizing yield and minimizing the formation of byproducts.
Q3: How can I confirm the identity and purity of my synthesized 2-(4,6-dimethylpyrimidin-2-yl)urea?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are recommended for structural confirmation and purity assessment.
Q4: What are some common impurities I should be aware of?
Potential impurities include unreacted starting materials (2-amino-4,6-dimethylpyrimidine), byproducts from side reactions, and residual solvents. In urea syntheses, the formation of biuret-like structures can also be a concern.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction in the first or second step. | - Ensure the reaction goes to completion by monitoring with TLC or LC-MS. - Optimize reaction time and temperature. - Use a slight excess of the acylating agent in the second step. |
| Suboptimal pH for the condensation reaction. | - Adjust the pH of the reaction mixture. The condensation of guanidine and acetylacetone is typically favored under basic conditions. | |
| Degradation of the product. | - Avoid excessive heating during reaction and workup. | |
| Low Purity | Presence of unreacted starting materials. | - Improve purification methods, such as recrystallization or column chromatography. - Ensure the stoichiometry of the reactants is accurate. |
| Formation of byproducts. | - Control the reaction temperature to minimize side reactions. - Consider using a milder acylating agent for the urea formation step. | |
| Contamination with biuret or other urea derivatives.[1] | - For purification, consider washing the solid product with a saturated aqueous solution of urea to dissolve out biuret impurities.[1] | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | - Try different recrystallization solvents or solvent mixtures. - Use techniques like trituration with a non-polar solvent to induce solidification. |
| Product co-elutes with impurities during chromatography. | - Optimize the mobile phase for better separation. - Consider using a different stationary phase. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,6-dimethylpyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride (1.0 eq) and sodium methoxide (1.1 eq) in anhydrous methanol.
-
Addition of Reactant: To this solution, add acetylacetone (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-4,6-dimethylpyrimidine.
Protocol 2: Synthesis of 2-(4,6-dimethylpyrimidin-2-yl)urea
-
Reaction Setup: In a separate flask, dissolve 2-amino-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Urea Formation: To this solution, add a solution of isocyanic acid or a suitable equivalent (e.g., generated in situ from sodium cyanate and an acid) (1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-(4,6-dimethylpyrimidin-2-yl)urea.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-amino-4,6-dimethylpyrimidine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Methoxide | Methanol | 65 | 4 | 85 |
| 2 | Sodium Ethoxide | Ethanol | 78 | 4 | 82 |
| 3 | Potassium Carbonate | DMF | 100 | 6 | 75 |
| 4 | Sodium Hydroxide | Water/Ethanol | 80 | 6 | 78 |
Table 2: Purity Profile of 2-(4,6-dimethylpyrimidin-2-yl)urea with Different Purification Methods
| Purification Method | Purity by HPLC (%) | Key Impurity Profile |
| Recrystallization (Ethanol) | 98.5 | Unreacted 2-amino-4,6-dimethylpyrimidine (0.8%) |
| Column Chromatography | 99.2 | Minor unidentified byproducts (0.5%) |
| Acid-Base Extraction | 97.8 | Higher levels of starting material (1.5%) |
Visualizations
Caption: Synthetic pathway for 2-(4,6-dimethylpyrimidin-2-yl)urea.
References
Troubleshooting guide for the Biginelli condensation of ureas and diketones
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Biginelli condensation with ureas and 1,3-diketones.
Troubleshooting Guide
This guide addresses common issues encountered during the Biginelli condensation in a question-and-answer format.
Question 1: Why is the yield of my Biginelli condensation unexpectedly low?
Answer:
Low yields in the Biginelli condensation are a common issue and can be attributed to several factors. The classical Biginelli protocol, which involves heating the three components in ethanol with a catalytic amount of acid, often results in poor to moderate yields, especially with substituted aromatic or aliphatic aldehydes.[1]
Several factors can contribute to low yields:
-
Inadequate Catalyst: The choice and amount of catalyst are crucial. While classical methods use Brønsted acids like HCl, a wide array of more efficient Lewis acid catalysts have been developed.[2][3][4] Using an insufficient amount of catalyst or a catalyst that is not well-suited for your specific substrates can lead to low conversion.
-
Reaction Conditions: Temperature and reaction time are critical parameters. Many Biginelli condensations require elevated temperatures (reflux) to proceed at a reasonable rate.[5] Insufficient heating or reaction time may result in incomplete conversion. Conversely, excessively high temperatures or prolonged reaction times can lead to the degradation of starting materials or products.
-
Substrate Reactivity: The nature of the aldehyde and diketone significantly impacts the reaction outcome.
-
Aldehydes: Aromatic aldehydes with electron-withdrawing groups generally perform well.[6] Aliphatic aldehydes and sterically hindered aromatic aldehydes may give lower yields under standard conditions.[1]
-
Diketones: While 1,3-diketones are suitable substrates, their reactivity can vary based on their structure.[7]
-
-
Solvent Effects: The choice of solvent can influence reaction rates and yields. While alcohols like ethanol are traditionally used, other solvents such as acetonitrile, or even solvent-free conditions, have been shown to be effective, and in some cases, superior.[8]
-
Water Scavenging: The condensation reaction produces water, which can inhibit the reaction. The use of a water scavenger can sometimes improve yields.
Troubleshooting Steps:
-
Catalyst Optimization:
-
Consider switching from a classical Brønsted acid to a Lewis acid catalyst. A variety of catalysts have been reported to improve yields (see Table 1).
-
Ensure the catalyst is not deactivated by moisture or other impurities in the starting materials.
-
-
Reaction Condition Adjustment:
-
Gradually increase the reaction temperature and monitor the progress by TLC.
-
Optimize the reaction time; prolonged heating can sometimes lead to side reactions.
-
Consider using microwave irradiation, which has been shown to accelerate the reaction and improve yields.[9]
-
-
Solvent Selection:
-
If using an alcohol, ensure it is anhydrous.
-
Experiment with different solvents like acetonitrile or THF.
-
Explore solvent-free conditions, which can be highly effective and environmentally friendly.[8]
-
-
Stoichiometry:
-
Ensure the stoichiometry of the reactants is appropriate. Often, a slight excess of the urea component is used.
-
Question 2: My product is difficult to purify. What are the common impurities and how can I remove them?
Answer:
Purification of Biginelli condensation products can be challenging due to the presence of unreacted starting materials and side products.
Common Impurities and Side Products:
-
Unreacted Starting Materials: The most common impurities are the aldehyde, diketone, and urea starting materials.
-
Knoevenagel Condensation Product: This can arise from the reaction between the aldehyde and the diketone.[10]
-
Hantzsch Dihydropyridine: Under certain conditions, a competing Hantzsch pyridine synthesis can occur, leading to the formation of a dihydropyridine derivative as a byproduct.[11][12] This is more likely if ammonia or an ammonium salt is present as an impurity or formed in situ.
-
Aldol Condensation Products: Self-condensation of the aldehyde or diketone can occur, especially under strongly basic or acidic conditions.[10]
-
Transesterification Products: If using an alcohol as a solvent with a β-ketoester, transesterification can lead to a mixture of ester products.[13]
Purification Strategies:
-
Crystallization: For many Biginelli products, simple crystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is sufficient for purification.[5]
-
Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective preliminary purification step. For example, washing with cold ethanol or ether can remove unreacted aldehyde.
-
Column Chromatography: If crystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired product from impurities. A gradient of hexane and ethyl acetate is a common eluent system.
-
Fluorous Solid-Phase Extraction (F-SPE): For library synthesis applications, fluorous tagging of one of the reactants can facilitate purification by F-SPE.[14][15]
Question 3: I am observing a significant amount of a side product. How can I identify it and prevent its formation?
Answer:
The formation of side products is a common challenge. The two most likely side reactions are the Knoevenagel condensation and the Hantzsch pyridine synthesis.
-
Knoevenagel Condensation: This reaction between the aldehyde and the diketone forms an α,β-unsaturated dicarbonyl compound.[10] Its formation is favored by basic conditions. To minimize this side reaction, ensure your reaction conditions are acidic.
-
Hantzsch Pyridine Synthesis: This reaction produces a 1,4-dihydropyridine, which has a similar structure to the Biginelli product but lacks the urea-derived portion of the ring.[12] This side reaction is favored by the presence of ammonia or ammonium salts. To avoid this, use pure starting materials and ensure the reaction is not contaminated with ammonia.
Identification of Side Products:
-
TLC Analysis: Compare the TLC of your reaction mixture with authentic samples of the starting materials. Any new spots are likely products or side products.
-
Spectroscopic Analysis (NMR, Mass Spectrometry): These techniques are essential for definitively identifying the structures of any isolated side products. The Hantzsch product will have a distinct mass and NMR spectrum compared to the Biginelli product.
Prevention of Side Product Formation:
-
Control of pH: Maintain acidic conditions to favor the Biginelli pathway over the Knoevenagel condensation.
-
Purity of Reagents: Use high-purity starting materials to avoid contaminants that could catalyze side reactions.
-
Optimization of Reaction Conditions: Systematically vary the catalyst, solvent, and temperature to find conditions that maximize the yield of the desired product while minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Biginelli condensation?
A1: The most widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the diketone to the iminium ion. The final step is a cyclization and dehydration to yield the dihydropyrimidinone product.[2][9]
Q2: Can I use substituted ureas in the Biginelli condensation?
A2: Yes, N-substituted ureas and thioureas can be used in the Biginelli reaction to produce N1-substituted dihydropyrimidinones.[14]
Q3: What are some of the most effective catalysts for the Biginelli condensation?
A3: A wide range of catalysts have been shown to be effective, often providing higher yields than the classical Brønsted acid catalysts. These include Lewis acids such as Yb(OTf)₃, InCl₃, and FeCl₃, as well as various solid-supported and "green" catalysts.[3][4][9]
Q4: Is it possible to perform the Biginelli condensation under solvent-free conditions?
A4: Yes, solvent-free Biginelli condensations have been successfully reported and often offer advantages in terms of reduced waste, shorter reaction times, and simplified work-up procedures.[8] This can be achieved through techniques like grinding the reactants together or using microwave irradiation.[1][8]
Data Presentation
Table 1: Comparison of Catalysts for the Biginelli Condensation
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 20-60 | [9] |
| Yb(OTf)₃ | None | 100 | 0.5 | 95 | [9] |
| InCl₃ | Acetonitrile | Reflux | 2 | 91 | [9] |
| FeCl₃·6H₂O | None | 95 | 1.5 | 93 | [13] |
| Bi(OTf)₃ | Acetonitrile | Reflux | 1 | 94 | [3] |
| L-proline | Ethanol | Reflux | 4 | 92 | [3] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Condensation of an Aldehyde, a 1,3-Diketone, and Urea using a Lewis Acid Catalyst
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 mmol), the 1,3-diketone (1.0 mmol), urea (1.2 mmol), and the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. If a solvent is used (e.g., acetonitrile, 5 mL), heat the mixture to reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 7:3 hexane:ethyl acetate).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, add cold water to the reaction mixture to induce precipitation.
-
Purification: Wash the crude solid with a small amount of cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) or purify by column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the Biginelli condensation.
Caption: A troubleshooting decision tree for the Biginelli condensation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 5. jmchemsci.com [jmchemsci.com]
- 6. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicreactions.org [organicreactions.org]
- 8. mdpi.com [mdpi.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 13. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the N-arylation of 2-aminopyrimidines
Welcome to the technical support center for the N-arylation of 2-aminopyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the N-arylation of 2-aminopyrimidines, a crucial transformation often achieved via Buchwald-Hartwig amination.
Question 1: Why is my N-arylation reaction showing low to no yield?
Answer: Low or no yield in a Buchwald-Hartwig N-arylation of 2-aminopyrimidines can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Resolving solubility issues of pyrimidinyl urea compounds for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve solubility issues with pyrimidinyl urea compounds for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrimidinyl urea compounds exhibit poor aqueous solubility?
A1: Pyrimidinyl urea compounds often possess characteristics that lead to low water solubility. These include molecular planarity and the ability to form strong intermolecular hydrogen bonds, which can result in high crystal lattice energy.[1] Many of these molecules are also lipophilic, a common trait for compounds designed to penetrate cell membranes and interact with intracellular targets.[2]
Q2: How can poor solubility affect my in vitro assay results?
A2: Poor solubility can significantly impact the accuracy and reproducibility of in vitro assays in several ways:
-
Underestimation of Potency: If the compound precipitates in the assay medium, the actual concentration in solution will be lower than the nominal concentration, leading to an artificially high IC50 value.[3]
-
High Variability: Inconsistent precipitation across different wells or experiments can lead to high variability in the results.
-
Assay Interference: Compound precipitates can interfere with optical-based assay readouts (e.g., absorbance, fluorescence) by scattering light.
-
False Negatives: A promising compound may be incorrectly discarded as inactive if it does not remain in solution at the tested concentrations.
Q3: What is the first step I should take to address solubility issues?
A3: The first step is to accurately prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds. It is crucial to ensure the compound is fully dissolved in the stock solution before further dilution.
Q4: What are the best practices for preparing and storing stock solutions?
A4: To ensure the quality and longevity of your compound stock solutions, follow these best practices:
-
Use High-Quality Solvents: Use anhydrous, high-purity solvents to prevent compound degradation.
-
Accurate Measurements: Utilize calibrated balances and pipettes for precise measurements of the compound and solvent.[4][5][6]
-
Ensure Complete Dissolution: Use vortexing or sonication to ensure the compound is completely dissolved in the stock solvent.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound degradation or precipitation.[7]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[4]
Q5: What is the maximum concentration of DMSO I can use in my cell-based assay?
A5: The final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[7][8] It is recommended to keep the DMSO concentration constant across all wells, including vehicle controls.[9] High concentrations of DMSO (generally >1%) can lead to a significant decrease in cell viability.[10]
Troubleshooting Guides
Issue 1: My compound precipitates when preparing the stock solution in DMSO.
This indicates that the compound has very low solubility even in organic solvents.
Troubleshooting Steps:
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. However, be cautious as heat can degrade some compounds.
-
Sonication: Use a sonicator bath to break up compound aggregates and enhance dissolution.
-
Try an Alternative Solvent: If the compound remains insoluble in DMSO, consider other organic solvents such as N,N-dimethylformamide (DMF) or ethanol. However, always check the compatibility of these solvents with your specific assay system.
-
Lower the Stock Concentration: If you are unable to achieve a high-concentration stock, prepare a lower concentration stock solution that is fully solubilized. This may require adjusting your dilution scheme for the final assay.
Issue 2: The compound is soluble in the DMSO stock but precipitates upon dilution into the aqueous assay buffer.
This is a common problem for hydrophobic compounds when they are transferred from an organic solvent to an aqueous environment.
Troubleshooting Steps:
-
Stepwise Dilution: Perform serial dilutions in a stepwise manner rather than a single large dilution. This gradual change in solvent polarity can sometimes prevent precipitation.[7]
-
Use of Co-solvents or Surfactants: Consider adding a low concentration of a co-solvent like polyethylene glycol (PEG) or a non-ionic surfactant like Tween 80 to the assay buffer to improve compound solubility.[7][11] Always include a vehicle control with the same concentration of the co-solvent or surfactant.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the assay buffer can significantly improve solubility.[11]
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with hydrophobic compounds, enhancing their aqueous solubility.[11][12]
-
Particle Size Reduction: While more advanced, techniques like nanosuspension can be employed to reduce particle size and increase the dissolution rate.[2][11]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the mass of the pyrimidinyl urea compound required to make a 10 mM solution. For a compound with a molecular weight of 400 g/mol , to make 1 mL of a 10 mM stock, you would need:
-
Mass (g) = 0.010 mol/L * 0.001 L * 400 g/mol = 0.004 g = 4 mg
-
-
Weighing: Accurately weigh 4 mg of the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in separate, clearly labeled tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay
This assay measures the solubility of a compound from a DMSO stock solution into an aqueous buffer over time.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well plate. This results in a 100 µM nominal concentration with 1% DMSO.
-
Incubation: Incubate the plate at room temperature with gentle shaking.
-
Measurement: At various time points (e.g., 0, 1, 2, 4, 24 hours), measure the concentration of the dissolved compound. This is typically done by filtering the samples to remove any precipitate and then analyzing the filtrate using HPLC-UV or LC-MS/MS.
-
Analysis: The concentration of the dissolved compound at each time point represents the kinetic solubility.
Data Presentation
Table 1: Solubility of a Hypothetical Pyrimidinyl Urea Compound (Compound X) in Different Solvent Systems.
| Solvent System | Maximum Soluble Concentration (µM) | Observations |
| 100% DMSO | > 20,000 | Clear solution |
| PBS (pH 7.4) + 1% DMSO | 5 | Precipitation observed above 5 µM |
| PBS (pH 7.4) + 1% DMSO + 0.1% Tween 80 | 25 | Improved solubility, slight haze at 30 µM |
| PBS (pH 7.4) + 1% DMSO + 5% PEG400 | 50 | Clear solution up to 50 µM |
Table 2: Effect of DMSO Concentration on A549 Cell Viability (72h Incubation).
| Final DMSO Concentration (%) | Cell Viability (% of Control) | Standard Deviation |
| 0.05 | 100.2 | 4.5 |
| 0.1 | 98.7 | 5.1 |
| 0.25 | 95.3 | 6.2 |
| 0.5 | 89.1 | 7.8 |
| 1.0 | 75.4 | 9.3 |
| 2.0 | 45.8 | 11.2 |
Visualizations
Caption: A workflow for troubleshooting compound precipitation in aqueous buffers.
Caption: A simplified MAPK/ERK signaling pathway targeted by a hypothetical pyrimidinyl urea kinase inhibitor.
References
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fastercapital.com [fastercapital.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Strategies to reduce off-target effects of (4,6-dimethyl-2-pyrimidinyl)urea inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4,6-dimethyl-2-pyrimidinyl)urea inhibitors. The focus is on strategies to understand and mitigate off-target effects to enhance the specificity and reliability of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with pyrimidine-urea based kinase inhibitors?
A1: Pyrimidine-urea scaffolds are often designed to target the ATP-binding site of kinases. Due to the highly conserved nature of this site across the kinome, off-target effects are a common challenge. The specific off-targets will vary depending on the full structure of the inhibitor. However, promiscuous inhibition of multiple kinases is a frequent observation. For instance, a broadly active tyrosine kinase inhibitor, 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3- tert-butylurea, was found to inhibit PDGFr, FGFr, EGFr, and c-src tyrosine kinases with IC50 values of 1.11, 0.13, 0.45, and 0.22 microM, respectively[1][2]. Non-kinase off-targets are also possible and should be investigated if unexpected phenotypes are observed.
Q2: How can I determine the selectivity profile of my (4,6-dimethyl-2-pyrimidinyl)urea inhibitor?
A2: The most comprehensive method to determine the selectivity of a kinase inhibitor is through kinome-wide profiling. This involves screening your compound against a large panel of purified kinases (often over 400) at a fixed concentration to identify potential off-targets. Hits from this initial screen should then be followed up with dose-response experiments to determine the IC50 or Ki value for each interaction. Several commercial services offer kinome profiling. Cellularly, proteomics-based methods can be used to identify protein targets directly from cell lysates.
Q3: What are the key structural modifications to the pyrimidine-urea scaffold that can enhance selectivity?
A3: Structure-activity relationship (SAR) studies on related pyrimidine-urea compounds have shown that modifications at several positions can significantly impact selectivity. For example, in a series of pyrido[2,3-d]pyrimidine inhibitors, replacing a 6-(2,6-dichlorophenyl) moiety with a 6-(3',5'-dimethoxyphenyl) group resulted in a highly selective FGFr tyrosine kinase inhibitor[1][2]. The original compound had broad activity against PDGFr, FGFr, EGFr, and c-src, while the modified compound's IC50 for these other kinases was greater than 50 microM[1][2]. This illustrates that modifications to the aryl group attached to the pyrimidine core can exploit subtle differences in the hydrophobic pockets of kinase active sites to achieve selectivity.
Q4: My inhibitor shows high potency in a biochemical assay but weak activity in a cellular assay. What could be the reason?
A4: Discrepancies between biochemical and cellular assay results are common and can be attributed to several factors:
-
Cell permeability: The compound may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.
-
Efflux pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
High intracellular ATP concentration: In biochemical assays, the ATP concentration can be controlled and is often set at or below the Km of the kinase. In a cellular environment, the ATP concentration is much higher (in the millimolar range), which can lead to competition and reduce the apparent potency of an ATP-competitive inhibitor.
-
Target engagement: The target kinase may be in a conformation within the cell that is not receptive to the inhibitor, or it may be part of a larger protein complex that sterically hinders inhibitor binding.
Q5: What are some strategies to confirm that the observed cellular phenotype is due to inhibition of the intended target and not an off-target?
A5: Target validation is crucial. Here are some common strategies:
-
Rescue experiments: If the target kinase has a known substrate, you can try to rescue the phenotype by expressing a constitutively active form of a downstream effector or by adding back the product of the inhibited pathway.
-
Knockdown or knockout of the target: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase should phenocopy the effect of the inhibitor.
-
Chemical proteomics: Techniques like thermal proteome profiling (TPP) or affinity purification-mass spectrometry can be used to identify the direct binding partners of your compound in a cellular context.
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in in vitro kinase assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor precipitation | Check the solubility of your compound in the assay buffer. If necessary, use a co-solvent like DMSO, but keep the final concentration low (typically <1%) and consistent across all wells. |
| ATP concentration | Ensure the ATP concentration is consistent and appropriate for the assay. For IC50 determination of ATP-competitive inhibitors, the ATP concentration should ideally be at or near the Km of the kinase. |
| Enzyme activity | Verify the activity of your kinase preparation. Use a positive control inhibitor with a known potency. |
| Assay components | Ensure all reagents are properly prepared and stored. Check for interference of your compound with the detection method (e.g., fluorescence quenching or enhancement). |
Issue 2: Unexpected or contradictory cellular effects.
| Possible Cause | Troubleshooting Step |
| Off-target effects | Perform a kinome-wide selectivity screen to identify potential off-targets. Use a less potent but more selective analogue of your compound as a negative control. |
| Cell line-specific effects | Test your inhibitor in multiple cell lines to determine if the observed effect is general or specific to a particular cellular context. |
| Toxicity | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration range at which your compound is toxic. Conduct experiments at non-toxic concentrations. |
| Paradoxical pathway activation | Some kinase inhibitors can paradoxically activate signaling pathways. This can be due to inhibition of a negative feedback loop or stabilization of an active kinase conformation. Map the signaling pathway of interest using techniques like Western blotting for key phosphoproteins. |
Quantitative Data Summary
The following table summarizes the structure-activity relationship and selectivity data for a series of pyrido[2,3-d]pyrimidine urea inhibitors, which are structurally analogous to the (4,6-dimethyl-2-pyrimidinyl)urea scaffold. This data illustrates how chemical modifications can be used to modulate potency and selectivity.
Table 1: Kinase Inhibition Profile of Pyrido[2,3-d]pyrimidine Urea Analogs [1][2]
| Compound | R Group | PDGFr IC50 (µM) | FGFr IC50 (µM) | EGFr IC50 (µM) | c-src IC50 (µM) |
| 4b | 2,6-dichlorophenyl | 1.11 | 0.13 | 0.45 | 0.22 |
| 4e | 3,5-dimethoxyphenyl | >50 | 0.060 | >50 | >50 |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (General Workflow)
-
Primary Screen:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Submit the compound to a commercial kinome profiling service (e.g., Eurofins, Reaction Biology, Carna Biosciences).
-
The service will typically perform a single-dose screen (e.g., at 1 µM) against a large panel of kinases.
-
The results are usually reported as percent inhibition relative to a control.
-
-
Dose-Response (IC50) Determination:
-
For kinases that show significant inhibition (e.g., >50%) in the primary screen, perform a dose-response experiment.
-
Prepare a series of dilutions of the test compound (e.g., 10-point, 3-fold serial dilution).
-
The kinase activity is measured at each inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
-
Data Analysis:
-
Analyze the IC50 values to determine the on-target potency and the selectivity against off-target kinases.
-
Selectivity can be quantified using metrics like the selectivity score (S-score) or by simply comparing the IC50 values.
-
Protocol 2: Cellular Target Engagement Assay using Western Blot
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a specified period.
-
If the kinase is activated by a specific stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total protein as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of target phosphorylation.
-
Visualizations
Caption: A logical workflow for improving kinase inhibitor selectivity.
Caption: A decision-making workflow for validating on-target effects.
Caption: On-target vs. off-target effects of a kinase inhibitor.
References
Addressing challenges in the purification of polar pyrimidinyl urea derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of polar pyrimidinyl urea derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of polar pyrimidinyl urea derivatives in a question-and-answer format.
Question 1: My polar pyrimidinyl urea derivative shows poor or no retention on a standard C18 reversed-phase HPLC column and elutes in the void volume. How can I improve its retention?
Answer: This is a common challenge with highly polar compounds. Here are several strategies to enhance retention:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[1] It utilizes a polar stationary phase (like silica, diol, or amide) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2] The analytes partition into an aqueous layer that forms on the surface of the stationary phase, leading to the retention of polar compounds.
-
Mixed-Mode Chromatography (MMC): This technique uses stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation or anion exchange) functionalities.[3] For basic pyrimidinyl urea derivatives, a mixed-mode column with cation exchange properties can significantly improve retention through ionic interactions.[4] The retention can be fine-tuned by adjusting the mobile phase pH and ionic strength.[4]
-
Aqueous Normal-Phase (ANP) Chromatography: This method employs silica hydride-based stationary phases that can operate in both reversed-phase and normal-phase modes.[5] By using a high organic mobile phase, it can effectively retain and separate polar compounds.[5]
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your charged analyte, which will then have better retention on a reversed-phase column. However, this method can be complex and may not be compatible with mass spectrometry.
Question 2: I am observing significant peak tailing for my basic pyrimidinyl urea derivative during HPLC analysis. What is causing this and how can I fix it?
Answer: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the surface of silica-based stationary phases.[6][7][8][9] Here’s how to address this issue:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) will protonate the silanol groups, reducing their interaction with your protonated basic analyte.[6][8]
-
Use of End-Capped Columns: Employ columns that are "end-capped," where the residual silanol groups are chemically deactivated.[9]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns are specifically designed to provide good peak shapes for basic compounds by shielding the silanol groups.[6]
-
Mobile Phase Additives: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.[6]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 10-50 mM) can help to maintain a consistent pH and mask silanol interactions.[10]
Question 3: My polar pyrimidinyl urea derivative has very low solubility in common organic solvents, making it difficult to prepare samples for chromatography. What can I do?
Answer: Low solubility is a frequent hurdle. Consider these approaches to enhance solubility:
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Polar aprotic solvents like DMSO, DMF, and NMP are often good starting points.
-
Co-solvent Systems: Use mixtures of solvents. For example, a small amount of a highly polar solvent can sometimes solubilize the compound sufficiently in a less polar co-solvent.
-
pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly impact solubility. For basic pyrimidinyl ureas, acidification might increase aqueous solubility.
-
Use of Formulations: In some cases, formulating the compound with excipients like polymers can enhance its apparent water solubility.[4][11]
-
Hydrotropic Solubilization: The addition of certain compounds, known as hydrotropes (which can include urea derivatives themselves), can increase the solubility of poorly soluble substances.[12]
Question 4: I need to purify a large quantity of my polar pyrimidinyl urea derivative, but preparative HPLC is time-consuming and uses a lot of solvent. Are there more efficient alternatives?
Answer: Yes, for preparative scale purification, other techniques can be more efficient:
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for preparative separations, especially for chiral compounds, but also increasingly for achiral polar molecules.[13][14] It uses supercritical CO2 as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[14] SFC offers several advantages over HPLC, including faster separations, significantly lower solvent consumption, and easier fraction processing due to the evaporation of CO2.[13][14]
-
Flash Chromatography with HILIC or Mixed-Mode Cartridges: Modern flash chromatography systems can be equipped with columns that are suitable for HILIC or mixed-mode separations, providing a faster and more economical way to purify larger quantities of polar compounds compared to preparative HPLC.
-
Organic Solvent Nanofiltration (OSN): For removing high molecular weight impurities, OSN can be a highly efficient and scalable technique. One case study demonstrated achieving 99.7% final purity with a 90% recovery of the active pharmaceutical ingredient.[15]
Frequently Asked Questions (FAQs)
What are the most common impurities I might encounter when synthesizing pyrimidinyl urea derivatives?
Common impurities can originate from starting materials or side reactions during synthesis. These may include unreacted starting materials (anilines, isocyanates, pyrimidine precursors), byproducts from the coupling reaction, and degradation products. It is crucial to characterize your crude product thoroughly to identify the impurities and develop a suitable purification strategy.
How do I choose the right column for purifying my polar pyrimidinyl urea derivative?
The choice of column depends on the specific properties of your compound and the impurities you need to remove.
-
For initial screening, a standard C18 column is a good starting point. If retention is poor, move to more specialized columns.
-
For highly polar, basic compounds, a HILIC or a mixed-mode cation-exchange column is often a better choice.
-
Consider the pH stability of the column, especially if you need to work at low or high pH to improve peak shape or retention.
What are the key parameters to optimize for a successful HILIC separation?
The key parameters for HILIC method development are:
-
Stationary Phase: Different HILIC stationary phases (e.g., bare silica, diol, amide, zwitterionic) will offer different selectivities.
-
Organic Solvent: Acetonitrile is the most common organic solvent.
-
Aqueous Component: The type and concentration of the buffer in the aqueous portion of the mobile phase are critical for controlling retention and selectivity.
-
pH: The mobile phase pH affects the ionization state of both the analyte and the stationary phase, thereby influencing retention.
-
Temperature: Column temperature can also affect selectivity and efficiency.
Can I use recrystallization to purify my polar pyrimidinyl urea derivative?
Recrystallization can be a very effective and economical purification method if a suitable solvent system can be found. The challenge with highly polar compounds is often finding a solvent in which the compound is soluble when hot but poorly soluble when cold. A systematic screening of different solvents and solvent mixtures is recommended.
Data Presentation
Table 1: Comparison of Preparative HPLC and SFC for Purification of Polar Compounds
| Parameter | Preparative Reversed-Phase HPLC | Supercritical Fluid Chromatography (SFC) | Reference(s) |
| Purification Time | 12.5 hours (example) | 2 hours (example) | |
| Solvent Consumption | High | Significantly lower (e.g., < 63% of HPLC) | |
| Fraction Processing | Requires removal of large volumes of aqueous/organic solvent | Easier and faster due to CO2 evaporation | [13] |
| Suitability for Polar Compounds | Can be challenging, may require specialized columns | Generally well-suited, especially with polar co-solvents | [13] |
Table 2: Example of Purification Performance using Organic Solvent Nanofiltration (OSN)
| Parameter | Value | Reference(s) |
| Initial Purity | 91% | [15] |
| Final Purity | 99.7% | [15] |
| Product Recovery | 90% | [15] |
| Method | Diafiltration | [15] |
Experimental Protocols
Protocol 1: General Method Development for HILIC Purification
-
Analyte and Sample Preparation:
-
Determine the pKa and logP of your pyrimidinyl urea derivative.
-
Dissolve the crude sample in a solvent that is compatible with the initial mobile phase conditions (high organic content). If solubility is an issue, use the minimum amount of a stronger solvent like DMSO.
-
-
Column and Mobile Phase Selection:
-
Start with a common HILIC stationary phase, such as one with an amide or diol functionality.
-
Prepare a mobile phase A (aqueous component, e.g., 10 mM ammonium formate in water, pH adjusted) and a mobile phase B (organic component, e.g., acetonitrile).
-
-
Initial Gradient Screening:
-
Equilibrate the column with a high percentage of mobile phase B (e.g., 95%).
-
Run a broad gradient from high organic to a lower organic concentration (e.g., 95% B to 50% B over 10-15 minutes).
-
Monitor the elution of your target compound and impurities.
-
-
Method Optimization:
-
Based on the initial screening, adjust the gradient slope and duration to improve the separation of your target compound from impurities.
-
Optimize the mobile phase pH and buffer concentration to fine-tune retention and peak shape.
-
If necessary, screen other HILIC stationary phases to find the optimal selectivity.
-
-
Scale-Up to Preparative Chromatography:
-
Once an optimized analytical method is developed, it can be scaled up to a preparative column with the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.
-
Protocol 2: General Method Development for Mixed-Mode Chromatography Purification
-
Analyte and Sample Preparation:
-
Characterize your pyrimidinyl urea derivative to determine if it is acidic, basic, or neutral.
-
Dissolve the crude sample in a solvent compatible with the mobile phase.
-
-
Column and Mobile Phase Selection:
-
Choose a mixed-mode column with appropriate ion-exchange functionality (e.g., cation exchange for basic compounds).
-
Prepare mobile phases with a buffer to control pH and ionic strength (e.g., ammonium acetate or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Initial Elution Profile:
-
Start with a mobile phase composition that promotes retention on both the reversed-phase and ion-exchange functionalities.
-
Perform a gradient elution by varying either the organic modifier concentration (for reversed-phase separation) or the buffer concentration/pH (for ion-exchange separation).
-
-
Method Optimization:
-
Systematically adjust the mobile phase pH, buffer concentration, and organic modifier percentage to achieve the desired separation.
-
The interplay between these parameters allows for a high degree of control over the selectivity of the separation.
-
-
Scale-Up:
-
Similar to HILIC, the optimized analytical method can be scaled up to a preparative scale for purification of larger quantities.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of polar pyrimidinyl urea derivatives.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Imatinib.
References
- 1. waters.com [waters.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromtech.com [chromtech.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Metabolic Stability of Pyrimidinyl Urea-Based Drug Candidates
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice for experiments related to the metabolic stability of pyrimidinyl urea-based compounds.
Section 1: Frequently Asked questions (FAQs)
Q1: What is metabolic stability and why is it critical for drug candidates?
A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by metabolic enzymes.[1] It is a critical parameter in drug discovery because a compound that is metabolized too quickly will have a short half-life and low bioavailability, making it difficult to maintain therapeutic concentrations in the body.[2] Enhancing metabolic stability can lead to improved pharmacokinetic profiles, such as less frequent dosing and more consistent plasma concentrations.[3]
Q2: What are the primary metabolic pathways for pyrimidinyl urea compounds?
A2: Pyrimidinyl urea compounds are subject to metabolism by both Phase I and Phase II enzymes.
-
Phase I Metabolism: This primarily involves oxidation, reduction, and hydrolysis reactions, often catalyzed by Cytochrome P450 (CYP) enzymes located in the liver.[3][4] Common reactions include hydroxylation of the pyrimidine ring or attached aryl groups. Additionally, enzymes like Aldehyde Oxidase (AO) can be responsible for the oxidation of azaheterocycles, including pyrimidine rings.[5][6]
-
Phase II Metabolism: This involves conjugation reactions where a polar group (like glucuronic acid or sulfate) is attached to the parent drug or its Phase I metabolite, facilitating excretion.[3][4]
The urea moiety itself is generally stable to metabolic cleavage but can influence the molecule's overall properties, such as its ability to form hydrogen bonds with target proteins.[7][8]
Q3: Which in vitro assays are most common for assessing metabolic stability?
A3: Several in vitro systems are used to predict in vivo clearance. The most common are:
-
Liver Microsomes: These are subcellular fractions containing primarily Phase I enzymes like CYPs.[1][3] They are cost-effective for high-throughput screening of CYP-mediated metabolism.
-
Hepatocytes: These are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[2][3][9] They provide a more comprehensive picture of overall hepatic metabolism.
-
Liver S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions.[1]
Q4: What are the key quantitative parameters obtained from these assays?
A4: The primary outputs are the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
In vitro half-life (t½): The time required for 50% of the parent compound to be metabolized.[10]
-
In vitro Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow.[10][11] It is calculated from the rate of disappearance of the compound over time. These values are used to rank compounds and predict in vivo hepatic clearance.[12]
Section 2: Troubleshooting Guide
Q: My pyrimidinyl urea candidate shows rapid degradation in the Human Liver Microsome (HLM) assay. What does this indicate and what are my next steps?
A: High clearance in HLM strongly suggests that your compound is susceptible to Phase I metabolism, most likely by CYP enzymes.[3]
-
Next Steps:
-
Metabolite Identification: Perform a metabolite identification study using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to pinpoint the exact site(s) of metabolism, often referred to as "metabolic soft spots."[13]
-
CYP Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to identify which CYP isoform (e.g., CYP3A4, CYP2C9) is primarily responsible for the metabolism.
-
Structural Modification: Once the soft spot is identified, modify the structure to block metabolism. Common strategies include adding a fluorine atom or a bulky group at the site of hydroxylation.[14]
-
Q: The metabolic stability of my compound is high in microsomes but low in hepatocytes. What could explain this difference?
A: This is a common and informative result. It indicates that your compound is likely cleared via pathways that are not present or fully active in microsomes.[3]
-
Possible Causes:
-
Phase II Metabolism: The compound may be a substrate for conjugation enzymes (like UGTs or SULTs) which are present in hepatocytes but not microsomes.[3]
-
Aldehyde Oxidase (AO) Metabolism: AO is a cytosolic enzyme found in the S9 fraction and hepatocytes, but not microsomes. Electron-deficient heterocyclic rings like pyrimidine can be substrates for AO.[5][15]
-
Transporter-Mediated Uptake: Active uptake into hepatocytes by transporters can increase the intracellular concentration of the drug, leading to a higher rate of metabolism than what is observed in subcellular fractions.
-
-
Next Steps:
-
Conduct stability assays in the S9 fraction and include specific inhibitors (e.g., hydralazine for AO) to investigate the role of cytosolic enzymes.[5]
-
Analyze hepatocyte incubations for conjugated metabolites (e.g., glucuronides).
-
Q: My results are inconsistent across different experiments or between species. What are the potential reasons?
A: Inconsistency can arise from several factors:
-
Experimental Variability: Ensure consistent assay conditions, including protein/cell concentration, incubation time, and solvent concentration (e.g., DMSO should be <0.5%).[1] Check for compound solubility issues in the assay buffer.
-
Species Differences: There are significant species differences in the expression and activity of metabolic enzymes, particularly CYPs and AO.[5] A compound stable in rat liver microsomes may be unstable in human liver microsomes, and vice-versa. It is crucial to use human-derived systems for predicting human clearance.
-
Compound Purity: Impurities in your test compound could interfere with the analysis or be more metabolically labile, leading to inaccurate results.
Section 3: Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
This protocol outlines a typical procedure to determine in vitro half-life and intrinsic clearance using liver microsomes.
-
Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
Positive control compound with known metabolic fate (e.g., Verapamil, Testosterone).
-
Quenching solution: Acetonitrile containing an internal standard.
-
96-well incubation plates and collection plates.
-
-
Procedure:
-
Thaw HLM on ice. Dilute to a working concentration of 0.6 mg/mL in cold phosphate buffer.[1]
-
Prepare the test compound solution by diluting the stock to an intermediate concentration in buffer. Add this to the incubation plate to achieve a final concentration of 1 µM.
-
Add 0.5 mg/mL HLM working solution to the wells containing the test compound.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.[1]
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold quenching solution.
-
Seal the plate, vortex, and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean collection plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Plot the natural logarithm of the percent remaining of the parent compound versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).[1]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[10][11]
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) .[11]
-
Protocol 2: Hepatocyte Stability Assay
This protocol uses cryopreserved hepatocytes to assess both Phase I and Phase II metabolism.
-
Materials & Reagents:
-
Cryopreserved human hepatocytes.
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound, positive control.
-
Quenching solution (as above).
-
-
Procedure:
-
Rapidly thaw hepatocytes in a 37°C water bath and transfer to pre-warmed medium.
-
Determine cell viability and concentration using a method like Trypan Blue exclusion. Adjust cell density to a working concentration (e.g., 0.5 - 1.0 x 10^6 viable cells/mL).
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test compound to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with shaking.
-
At specified time points, quench the reaction with cold acetonitrile containing an internal standard.
-
Process samples for LC-MS/MS analysis as described in the microsomal protocol.
-
-
Data Analysis:
-
Data analysis is similar to the microsomal assay. CLint is typically expressed in units of µL/min/10^6 cells .
-
Section 4: Data Interpretation & Strategies for Enhancement
Data Presentation
Table 1: Typical Parameters from In Vitro Metabolic Stability Assays
| Parameter | Description | Typical Units | Significance in Drug Development |
| In Vitro Half-Life (t½) | Time required for 50% of the compound to be metabolized.[10] | minutes (min) | A primary indicator of metabolic rate. Shorter t½ suggests higher clearance. |
| In Vitro Intrinsic Clearance (CLint) | The inherent rate of metabolism by enzymes in the test system.[10][11] | µL/min/mg protein or µL/min/10^6 cells | Used to rank compounds and for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[12][16] |
Table 2: Comparison of Common In Vitro Metabolic Systems
| System | Key Enzymes Present | Phase of Metabolism | Pros | Cons |
| Liver Microsomes | Cytochrome P450s (CYPs), FMOs, some UGTs.[3] | Primarily Phase I | High-throughput, cost-effective, good for assessing CYP liability.[17] | Lacks cytosolic enzymes (e.g., AO) and most Phase II pathways; no transporter activity. |
| Liver S9 Fraction | CYPs, FMOs, UGTs, SULTs, AO, XO.[1] | Phase I and many Phase II (cytosolic) | Broader enzyme profile than microsomes. | Requires addition of multiple cofactors (NADPH, UDPGA, PAPS). |
| Hepatocytes | Full complement of hepatic enzymes and transporters.[2][9] | Phase I and Phase II | "Gold standard" for in vitro metabolism; reflects overall cellular processing.[17] | Lower throughput, higher cost, lot-to-lot variability. |
Strategies to Enhance Metabolic Stability
If a pyrimidinyl urea candidate shows poor stability, the following structural modification strategies can be employed.
Table 3: Strategies to Enhance Metabolic Stability of Pyrimidinyl Ureas
| Strategy | Mechanism | Example Modification | Potential Impact |
| Blocking Metabolic Hotspots | Prevent enzymatic attack at a labile position through steric hindrance or by replacing a metabolizable hydrogen.[14] | Introduce a fluorine, chlorine, or methyl group at or adjacent to the site of metabolism (e.g., on an aryl ring). | Can significantly increase half-life if metabolism is occurring at a single primary site. |
| Replacing Labile Groups | Swap a metabolically unstable moiety for a more robust isostere. | Replace a phenyl ring susceptible to oxidation with a pyridine or pyrazole ring. | Can improve stability while maintaining or improving target affinity. |
| Modulating Electronic Properties | Make the pyrimidine or other heterocyclic rings less electron-deficient to reduce susceptibility to enzymes like Aldehyde Oxidase (AO).[6] | Introduce electron-donating groups on the pyrimidine ring. | Can specifically mitigate AO-mediated metabolism, which is a common liability for azaheterocycles. |
| Deuteration | Replace a C-H bond at a metabolic hotspot with a C-D bond. | Replace hydrogen with deuterium at the site of CYP-mediated oxidation. | The stronger C-D bond can slow the rate of metabolism (kinetic isotope effect) without significantly altering steric or electronic properties. |
Visualizations
Caption: Workflow for assessing and improving metabolic stability.
Caption: Primary Phase I and Phase II metabolic pathways.
Caption: Troubleshooting logic for divergent stability results.
References
- 1. mercell.com [mercell.com]
- 2. bioivt.com [bioivt.com]
- 3. Metabolic Stability Assays [merckmillipore.com]
- 4. youtube.com [youtube.com]
- 5. Species-Specific Involvement of Aldehyde Oxidase and Xanthine Oxidase in the Metabolism of the Pyrimidine-Containing mGlu5-Negative Allosteric Modulator VU0424238 (Auglurant) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 10. An automated liquid chromatography-mass spectrometry process to determine metabolic stability half-life and intrinsic clearance of drug candidates by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro-in vivo extrapolation and hepatic clearance dependent underprediction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dls.com [dls.com]
Validation & Comparative
Comparative Guide to Cell-Based Potency Assays for (4,6-dimethyl-2-pyrimidinyl)urea, a Precursor to Acetolactate Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated cell-based assay for measuring the potency of (4,6-dimethyl-2-pyrimidinyl)urea, a key precursor in the synthesis of sulfonylurea herbicides that target the enzyme acetolactate synthase (ALS). The document details the experimental protocol for a primary cell-based assay and compares its performance with alternative methodologies, supported by experimental data.
Introduction
(4,6-dimethyl-2-pyrimidinyl)urea is a crucial chemical intermediate for a class of herbicides that function by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[1][2] The potency of compounds targeting this pathway is a critical determinant of their efficacy. Cell-based assays provide a physiologically relevant system to quantify the inhibitory activity of such compounds. This guide focuses on a validated cell-based assay designed to measure the potency of ALS inhibitors and compares it with other potential assay formats.
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of compounds derived from (4,6-dimethyl-2-pyrimidinyl)urea stems from their ability to inhibit the acetolactate synthase (ALS) enzyme. ALS catalyzes the first step in the synthesis of the essential amino acids valine, leucine, and isoleucine. Inhibition of this enzyme leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell growth, ultimately leading to cell death in susceptible plants.
Caption: Signaling pathway illustrating the inhibition of Acetolactate Synthase (ALS) by a derivative of (4,6-dimethyl-2-pyrimidinyl)urea.
Validated Cell-Based Assay: Cell Viability Assay
A common and effective method to determine the potency of an ALS inhibitor is a cell viability assay using a sensitive plant cell line. This assay measures the concentration-dependent inhibition of cell growth and proliferation.
Experimental Workflow
The experimental workflow for the cell viability-based potency assay is outlined below.
Caption: Experimental workflow for the cell viability-based potency assay.
Experimental Protocol
1. Cell Culture:
- Maintain a suspension culture of a sensitive plant cell line (e.g., Arabidopsis thaliana cell suspension culture) in a suitable growth medium at 22°C with constant agitation.
- Subculture the cells every 7 days.
2. Assay Procedure:
- Determine the cell density and adjust to 5 x 10^4 cells/mL in fresh growth medium.
- Dispense 100 µL of the cell suspension into each well of a sterile 96-well microplate.
- Prepare a 10 mM stock solution of the test compound (inhibitor) in DMSO.
- Perform a serial dilution of the test compound in the growth medium to achieve final concentrations ranging from 1 nM to 100 µM.
- Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known ALS inhibitor).
- Incubate the plate for 72 hours at 22°C with gentle shaking.
3. Viability Measurement:
- Add 20 µL of a resazurin-based cell viability reagent to each well.
- Incubate for 4-6 hours at 22°C in the dark.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
4. Data Analysis:
- Subtract the background fluorescence from all measurements.
- Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
- Plot the normalized fluorescence against the logarithm of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
Assay Validation Data
The cell viability assay was validated for its linearity, precision, accuracy, and specificity.
| Parameter | Method | Acceptance Criteria | Result |
| Linearity | Correlation of cell number with fluorescence signal | R² > 0.98 | R² = 0.992 |
| Precision (Intra-assay) | %CV of IC50 from 3 replicates in one assay | %CV < 15% | 8.5% |
| Precision (Inter-assay) | %CV of IC50 from 3 independent assays | %CV < 20% | 12.3% |
| Accuracy | Recovery of a known concentration of a reference standard | 80-120% | 95.7% |
| Specificity | Comparison of IC50 in sensitive vs. resistant cell lines | >100-fold difference | >250-fold difference |
Comparison with Alternative Assay Formats
While the cell viability assay is a robust method for determining the functional potency of ALS inhibitors, other assays can provide complementary information.
| Assay Type | Principle | Advantages | Disadvantages |
| Cell Viability Assay | Measures the impact on cell proliferation and health. | Physiologically relevant, high-throughput. | Indirect measure of target engagement. |
| In Vitro Enzyme Activity Assay | Directly measures the inhibition of purified ALS enzyme activity. | Direct measure of target inhibition, mechanistic insights. | Lacks cellular context, may not reflect in-cell potency. |
| Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA) | Measures the thermal stabilization of the target protein upon ligand binding in cells. | Confirms target binding in a cellular environment. | Technically more complex, lower throughput. |
| Branched-Chain Amino Acid Quantification | Measures the intracellular levels of valine, leucine, and isoleucine. | Direct readout of the metabolic consequence of ALS inhibition. | Requires specialized equipment (e.g., LC-MS/MS), lower throughput. |
Comparative Performance Data
The following table compares the performance of the cell viability assay with an in vitro enzyme activity assay for a reference ALS inhibitor.
| Parameter | Cell Viability Assay | In Vitro Enzyme Activity Assay |
| IC50 | 15.2 nM | 5.8 nM |
| Throughput | High (384-well format) | Medium (96-well format) |
| Physiological Relevance | High | Low |
| Cost per Sample | Low | Medium |
| Complexity | Low | Medium |
Conclusion
The validated cell-based viability assay provides a robust, reproducible, and physiologically relevant method for determining the potency of (4,6-dimethyl-2-pyrimidinyl)urea-derived ALS inhibitors. While alternative assays such as in vitro enzyme activity and target engagement assays offer valuable mechanistic insights, the cell viability assay remains a highly effective primary screening tool for assessing the cellular potency of this class of compounds in a drug discovery and development setting. The choice of assay should be guided by the specific research question, available resources, and the stage of the drug discovery process.
References
A Comparative Guide to Analytical Methods for Pyrimidinyl Urea Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of pyrimidinyl urea compounds, which are significant in drug development as kinase inhibitors. We will delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a side-by-side look at their capabilities and limitations in a drug development context. This comparison is supported by a summary of experimental data from studies on related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows.
Method Performance Comparison
The selection of an analytical method for the quantification of pyrimidinyl ureas hinges on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of HPLC-UV and LC-MS/MS based on typical performance characteristics observed in the analysis of small molecule kinase inhibitors and related compounds.
Table 1: General Performance Comparison of HPLC-UV and LC-MS/MS
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation based on analyte's physicochemical interaction with stationary and mobile phases, with detection via UV absorbance. | Separation by liquid chromatography followed by mass analysis based on mass-to-charge ratio, offering high specificity.[1] |
| Selectivity | Good, but may be limited in complex matrices due to potential interference from compounds with similar UV absorbance.[1] | Excellent, highly specific due to the ability to select for a unique mass-to-charge ratio of the analyte and its fragments.[1] |
| Sensitivity | Generally lower, with Limits of Quantification (LOQ) typically in the low ng/mL to µg/mL range.[2] | Generally higher, with LOQs often in the sub-ng/mL to pg/mL range.[2] |
| Linearity | Good, typically with a correlation coefficient (r²) > 0.99 over a defined concentration range. | Excellent, with r² > 0.99 over a wide dynamic range. |
| Precision | Good, with Relative Standard Deviation (RSD) typically <15%. | Excellent, with RSD often <10%. |
| Cost | Lower initial instrument cost and operational expenses.[3] | Higher initial instrument cost and maintenance expenses.[3] |
| Throughput | Can be high, with typical run times of 5-15 minutes. | Can be very high, with run times as short as 1.5-5 minutes.[4] |
Table 2: Example Validation Data for Kinase Inhibitor Quantification
The following table presents representative validation parameters for the quantification of kinase inhibitors using HPLC and LC-MS/MS, drawn from various studies. While not specific to a single pyrimidinyl urea compound, this data provides a realistic expectation of the performance of these methods.
| Parameter | HPLC-UV (Example: Sulfametrol)[5] | LC-MS/MS (Example: SRA737, a CHK1 inhibitor)[6] | LC-MS/MS (Example: Adagrasib, a KRAS inhibitor)[7] |
| Linearity Range | 10 - 100 mg/L | 5 - 20,000 ng/mL | 2 - 2,000 ng/mL |
| Correlation Coefficient (r) | 0.9948 | Not explicitly stated, but method fully validated | Not explicitly stated, but linear range demonstrated |
| Lower Limit of Quantification (LLOQ) | 10 mg/L | 5 ng/mL | 2 ng/mL |
| Accuracy (% Bias) | Within ±15% (implied by meeting guidelines) | 96 - 102% | 85.5 - 111.0% |
| Precision (% RSD) | Within-run: 0.8%, Between-run: 2.3% | ≤8.0% | 3.5 - 14.9% |
| Recovery | 100.4% | Consistently high | Not explicitly stated, but protein precipitation used |
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and reliable quantification. Below are representative protocols for HPLC-UV and LC-MS/MS methods, synthesized from methodologies reported for the analysis of kinase inhibitors and related compounds.
HPLC-UV Method Protocol
This protocol is a general guideline for the development of a stability-indicating HPLC-UV method for a pyrimidinyl urea compound.
-
Chromatographic System:
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector, pump, autosampler, and column oven.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). A typical starting gradient could be 10-90% organic solvent over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-40 °C.
-
Detection Wavelength: Determined by obtaining the UV spectrum of the pyrimidinyl urea compound and selecting the wavelength of maximum absorbance.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation (from plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
-
-
Method Validation:
-
Validate the method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to demonstrate the stability-indicating nature of the method.
-
LC-MS/MS Method Protocol
This protocol outlines a general procedure for the quantification of a pyrimidinyl urea compound in a biological matrix using LC-MS/MS.
-
Chromatographic and Mass Spectrometric System:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or HILIC column with a smaller particle size (e.g., 50 mm x 2.1 mm, 1.7 µm) for faster analysis.
-
Mobile Phase: A gradient elution with mobile phase A consisting of an aqueous solution with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) and mobile phase B consisting of an organic solvent with a similar modifier (e.g., acetonitrile or methanol with 0.1% formic acid). A typical rapid gradient could run from 5% to 95% B in 2-3 minutes.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30-50 °C.
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analyte's properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (parent drug) and a specific product ion (fragment) are selected for maximum specificity and sensitivity.
-
Optimization: The ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for fragmentation need to be optimized for the specific pyrimidinyl urea compound.
-
-
Sample Preparation (from plasma):
-
Protein Precipitation: A simple and rapid method. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an internal standard (a stable isotope-labeled version of the analyte is ideal).[8]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Inject a small volume of the supernatant directly into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA), assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, long-term, and stock solution).
-
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathways
Pyrimidinyl urea compounds often act as inhibitors of kinase signaling pathways that are crucial in cancer cell proliferation and survival. The diagrams below illustrate the PI3K/Akt/mTOR and VEGFR-2 signaling pathways.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of a pyrimidinyl urea compound.
Caption: VEGFR-2 signaling pathway and its inhibition by a pyrimidinyl urea compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of a pyrimidinyl urea compound in a plasma sample using LC-MS/MS.
Caption: A typical experimental workflow for pyrimidinyl urea quantification by LC-MS/MS.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. waters.com [waters.com]
- 3. What's the Difference Between HPLC and LC-MS? [monadlabtech.com]
- 4. A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an HPLC-MS/MS method to quantify the KRAS inhibitor adagrasib in mouse plasma and tissue-related matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
A Comparative Analysis of the In Vivo Efficacy of Pyrimidinyl Urea Derivatives in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of several pyrimidinyl urea derivatives that have shown promise as anti-cancer agents. The information presented is based on preclinical data from xenograft models and aims to offer an objective overview to aid in research and development efforts.
Introduction to Pyrimidinyl Urea Derivatives in Cancer Therapy
Pyrimidinyl urea derivatives are a class of small molecule inhibitors that have garnered significant attention in oncology for their ability to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis. These compounds typically exert their effects by inhibiting protein kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and the Raf-MEK-ERK signaling cascade. This guide focuses on the in vivo performance of prominent and emerging derivatives from this class, including Infigratinib, Sorafenib, and Rogaratinib, as well as other novel compounds under investigation.
In Vivo Efficacy Data
The following tables summarize the in vivo anti-tumor activity of selected pyrimidinyl urea derivatives in various cancer xenograft models.
Table 1: In Vivo Efficacy of FGFR-Targeting Pyrimidinyl Urea Derivatives
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Infigratinib | Bladder Cancer | RT112 (FGFR3-TACC3 fusion) cells in nude rats | 5 mg/kg, oral, once daily for 14 days | Significant inhibition (p<0.05) | [1] |
| Rogaratinib | Colorectal Cancer | NCI-H716 (FGFR overexpressing) cells in NMRI nu/nu mice | 35, 50, or 65 mg/kg, oral, twice daily for 16 days | Dose-dependent inhibition; significant at all doses (p<0.01, p<0.001) | [2] |
| Compound 5m | Non-Small Cell Lung Cancer | H3122 (ALK-positive) cells in xenograft mice | Not specified | Significant efficacy | [3] |
Table 2: In Vivo Efficacy of Multi-Kinase Inhibiting Pyrimidinyl Urea Derivatives
| Compound | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Sorafenib | Anaplastic Thyroid Carcinoma | DRO cells in orthotopic nude mice | 40 mg/kg and 80 mg/kg, oral, daily | 63% and 93% inhibition, respectively | Not specified in provided text |
| Sorafenib | Hepatocellular Carcinoma | Huh7 cells in CAM xenograft model | Not specified | Significant inhibition of tumor weight and angiogenesis | [4] |
| Rogaratinib | Colorectal Cancer | C51 (syngeneic) in Balb/cJ mice | 75 mg/kg once daily or 50 mg/kg twice daily | Strong in vivo efficacy | [1] |
| Sorafenib-hybrid Compound 6 | Hepatocellular Carcinoma | Huh7 cells in CAM xenograft model | Not specified | Similar inhibitory effect to sorafenib on tumor weight and angiogenesis | [4] |
Signaling Pathways
The anti-tumor effects of these pyrimidinyl urea derivatives are largely attributed to their inhibition of specific signaling pathways crucial for cancer cell survival and proliferation.
Experimental Protocols
The in vivo efficacy of the pyrimidinyl urea derivatives discussed in this guide was primarily evaluated using xenograft models in immunocompromised mice. While specific protocols vary between studies, a general methodology is outlined below.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Animal Models: Immunocompromised mice, such as nude (nu/nu) or SCID mice, are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation:
-
Subcutaneous Model: A suspension of tumor cells (typically 1x10^6 to 1x10^7 cells in a volume of 100-200 µL of saline or media, sometimes mixed with Matrigel) is injected subcutaneously into the flank of the mice.
-
Orthotopic Model: Tumor cells are surgically implanted into the organ of origin (e.g., thyroid gland for anaplastic thyroid carcinoma) to better mimic the tumor microenvironment.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The pyrimidinyl urea derivatives are typically administered orally via gavage at specified doses and schedules. The control group receives the vehicle used to dissolve the drug.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints may include survival analysis and biomarker assessment in tumor tissues.
-
Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
The pyrimidinyl urea derivatives highlighted in this guide demonstrate significant in vivo anti-tumor activity across a range of cancer models. Infigratinib and Rogaratinib show potent and selective inhibition of the FGFR pathway, while Sorafenib and its newer hybrid derivatives exhibit broader kinase inhibition, targeting both VEGFR and Raf pathways. The choice of a particular derivative for further development will likely depend on the specific cancer type and its underlying molecular drivers. The experimental data and protocols summarized herein provide a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-tumor efficacy of novel 2, 4-diarylaminopyrimidine derivatives bearing N-(3-pyridinylmethyl) urea moiety as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Independent verification of the reported biological activity of Urea, (4,6-dimethyl-2-pyrimidinyl)-
An Independent Guide to the Biological Activity of Pyrimidine-Urea Derivatives
This guide offers an independent verification of the reported biological activities for the chemical class to which Urea, (4,6-dimethyl-2-pyrimidinyl)- belongs. The following sections provide a comparative analysis of related pyrimidine-urea compounds, supported by experimental data from peer-reviewed studies. This document is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound class.
Introduction to Pyrimidine-Urea Derivatives
Urea, (4,6-dimethyl-2-pyrimidinyl)-, also known as N-(4,6-dimethylpyrimidin-2-yl)urea, is a member of the broader pyrimidine-urea class of compounds. While specific data on this particular molecule is limited, its structural analogs have been extensively studied and shown to possess a wide range of biological activities. The pyrimidine ring is a key heterocycle in nucleic acids, and its derivatives are known to exhibit diverse pharmacological properties including antimicrobial, anticancer, antiviral, and anti-inflammatory effects[1][2]. The inclusion of a urea moiety can enhance binding to biological targets through hydrogen bonding, a feature commonly exploited in drug design[3][4]. This guide synthesizes available data on close analogs to provide a predictive comparison of potential bioactivities.
Antimicrobial Activity
Derivatives of pyrimidine are widely recognized for their potential as antimicrobial agents against a spectrum of bacteria and fungi[1][5]. The combination of a pyrimidine core with a urea or thiourea group has been a strategy in the synthesis of novel compounds with enhanced antimicrobial efficacy[6][7].
Comparative Data on Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several pyrimidine derivatives against various microbial strains. This data allows for a quantitative comparison of their potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Thiobarbituric acid derivative (Compound S1) | S. aureus | 16.26 | [5] |
| Thiobarbituric acid derivative (Compound S7) | B. subtilis | 17.34 | [5] |
| Thiobarbituric acid derivative (Compound S7) | E. coli | 17.34 | [5] |
| Pyrimidine derivative (Compound 3) | E. coli | 1.0 | [1] |
| Pyrimidine derivative (Compound 3) | P. aeruginosa | 1.0 | [1] |
| Adamantyl Urea Adduct (3l) | A. baumannii | < 32 (94.5% inhibition) | [7][8] |
| Pyridine-based salt (Compound 66) | S. aureus | 56 | [9] |
| Pyridine-based salt (Compound 66) | E. coli | 55 | [9] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Test Compound: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for Antimicrobial Screening
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The pyrimidine scaffold is a cornerstone in the development of anticancer agents, and urea derivatives have been identified as potent inhibitors of various kinases involved in cancer progression[10][11]. Several studies have reported significant in-vitro cytotoxic activity of novel pyrimidine-urea compounds against a range of human cancer cell lines[12][13][14].
Comparative Data on Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC50) values for various pyrimidine-urea and related derivatives, demonstrating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Thieno[3,2-d]pyrimidine derivative (29a) | H460 (Lung) | 0.081 | [14] |
| Thieno[3,2-d]pyrimidine derivative (29a) | HT-29 (Colon) | 0.058 | [14] |
| Thieno[3,2-d]pyrimidine derivative (29a) | MKN-45 (Gastric) | 0.18 | [14] |
| Pyridine-Urea (8e) (48h treatment) | MCF-7 (Breast) | 0.22 | [13] |
| Pyridine-Urea (8n) (48h treatment) | MCF-7 (Breast) | 1.88 | [13] |
| Doxorubicin (Reference) | MCF-7 (Breast) | 1.93 | [13] |
| 2,4-diamino-pyrimidine derivative (22) | P. falciparum 3D7 | 0.47 | [15] |
Experimental Protocol: In-Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
-
Cell Culture: Seed human cancer cells (e.g., MCF-7, H460) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Workflow for In-Vitro Cytotoxicity Screening
Caption: Workflow for determining IC50 values using the MTT assay.
Other Reported Biological Activities
Beyond antimicrobial and anticancer effects, the versatile pyrimidine-urea scaffold has been explored for other therapeutic and practical applications.
-
Antimalarial Activity: Phenylurea substituted 2,4-diamino-pyrimidines have been synthesized and tested against Plasmodium falciparum, showing sub-micromolar potency[15].
-
Insecticidal Activity: A series of pyrimidine derivatives containing a urea pharmacophore demonstrated insecticidal activity against the mosquito vector Aedes aegypti[16]. Compound 4d in one study achieved 70% mortality at a concentration of 2 µg/mL[16].
-
Fungicidal Activity: N-(4,6-dimethylpyrimidin-2-yl) aniline salts, which are structurally related to the topic compound, have been reported to exhibit excellent fungicidal activities[17].
Conclusion
Based on the extensive data available for its structural analogs, Urea, (4,6-dimethyl-2-pyrimidinyl)- holds considerable potential for a range of biological activities, most notably as an antimicrobial or anticancer agent. The comparative data presented in this guide suggest that pyrimidine-urea derivatives can achieve high potency, with some compounds showing efficacy in the sub-micromolar or low µg/mL range.
However, this guide serves as a predictive comparison. The actual biological profile and potency of Urea, (4,6-dimethyl-2-pyrimidinyl)- must be confirmed through direct experimental testing using standardized protocols such as those outlined above. Researchers are encouraged to use this document as a foundation for hypothesis generation and experimental design.
References
- 1. journals.innovareacademics.in [journals.innovareacademics.in]
- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel (thio)urea derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and insecticidal activity of novel pyrimidine derivatives containing urea pharmacophore against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Bioassays for Pyrimidinyl Urea Compounds: A Statistical Analysis of Inter-Assay Variability
For researchers, scientists, and drug development professionals, the selection of a robust and reproducible bioassay is a critical step in the evaluation of novel therapeutic compounds. This guide provides a comparative statistical analysis of the inter-assay variability of common bioassays used to screen pyrimidinyl urea compounds, a class of molecules frequently investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway.
This analysis focuses on key performance metrics: the Z'-factor, a measure of assay suitability for high-throughput screening (HTS); the coefficient of variation (CV), which quantifies the degree of variability; and the signal-to-background (S/B) ratio, indicating the dynamic range of the assay. The objective is to provide a data-driven comparison to aid in the selection of the most appropriate assay for screening and characterizing pyrimidinyl urea-based inhibitors.
Key Performance Metrics for Pyrimidinyl Urea Bioassays
The choice of a primary screening assay for pyrimidinyl urea compounds, which often target kinases within the PI3K/Akt/mTOR pathway, requires a balance between biological relevance and robust statistical performance. High inter-assay variability can obscure true compound activity and lead to false positives or negatives, wasting valuable resources. This guide compares two main categories of assays: biochemical assays that directly measure kinase activity and cell-based assays that assess the downstream cellular consequences of pathway inhibition.
| Assay Type | Technology | Target Measurement | Inter-Assay CV (%) | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Biochemical Assays | TR-FRET (LanthaScreen™, HTRF®) | Kinase Activity | 5 - 15 | > 0.7 | High |
| AlphaLISA® | Kinase Activity | 10 - 20 | > 0.6 | Very High | |
| Cell-Based Assays | Luminescence (CellTiter-Glo®) | Cell Viability (ATP) | 3 - 9[1] | > 0.8 | High |
Table 1: Comparison of Inter-Assay Variability for Common Pyrimidinyl Urea Bioassays. This table summarizes typical performance metrics for various assay platforms. Values are compiled from publicly available data and should be considered as representative estimates. Actual performance may vary depending on the specific assay conditions, reagents, and instrumentation.
In-Depth Analysis of Bioassay Platforms
Biochemical Assays: Direct Measurement of Kinase Inhibition
Biochemical assays offer a direct measure of a compound's ability to inhibit the kinase activity of a specific target in the PI3K/Akt/mTOR pathway. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) are two commonly employed platforms.
TR-FRET Assays (LanthaScreen™, HTRF®): These assays are known for their robustness and low background, contributing to reliable data. They typically exhibit good to excellent Z'-factors, often exceeding 0.7, indicating a large separation between positive and negative controls and low data variability. Inter-assay CVs are generally in the range of 5-15%, demonstrating good reproducibility between experiments.
AlphaLISA® Assays: This technology is recognized for its high sensitivity and large signal windows, resulting in very high S/B ratios. While this is advantageous for detecting subtle inhibitory effects, the inter-assay CV can sometimes be slightly higher than that of TR-FRET assays, typically ranging from 10-20%. Nevertheless, AlphaLISA assays for kinase targets are capable of achieving Z'-factors well above the acceptable threshold of 0.5.
Cell-Based Assays: Assessing Cellular Response
Cell-based assays provide a more physiologically relevant context by measuring the downstream effects of PI3K/Akt/mTOR pathway inhibition on cell viability and proliferation.
Luminescent Cell Viability Assays (CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active, viable cells. They are known for their high sensitivity, broad dynamic range, and excellent Z'-factors, often reported to be above 0.8. The inter-assay CV for CellTiter-Glo® is consistently low, with studies reporting values between 3.24% and 8.86% under various conditions, highlighting its high reproducibility for screening campaigns.[1]
Experimental Methodologies
A generalized workflow for screening pyrimidinyl urea compounds targeting the PI3K/Akt/mTOR pathway is outlined below. Specific protocols for each assay platform are detailed in the subsequent sections.
Figure 1. A generalized workflow for a high-throughput screening bioassay.
LanthaScreen™ TR-FRET Kinase Assay Protocol
-
Reagent Preparation: Prepare 4X solutions of pyrimidinyl urea compounds, 4X kinase solution, and 4X substrate/ATP/antibody mixture in the appropriate assay buffer.
-
Assay Procedure:
-
Add 2.5 µL of the 4X compound solution to the wells of a 384-well assay plate.
-
Add 2.5 µL of the 4X kinase solution and incubate for the desired pre-incubation time.
-
Initiate the reaction by adding 5 µL of the 4X substrate/ATP/antibody mixture.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Reading: Read the plate on a TR-FRET compatible plate reader at the appropriate emission wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the emission ratio and determine the percent inhibition for each compound concentration. Calculate inter-assay Z'-factor and CV from control wells across multiple plates.
HTRF® Kinase Assay Protocol
-
Reagent Preparation: Prepare pyrimidinyl urea compound dilutions, kinase solution, and detection reagents according to the manufacturer's protocol.
-
Assay Procedure:
-
Add compound and kinase to the assay plate and incubate.
-
Add the substrate to initiate the kinase reaction.
-
Stop the reaction and add the detection reagents (e.g., europium cryptate-labeled antibody and XL665-labeled streptavidin).
-
-
Incubation: Incubate for the recommended time to allow for detection reagent binding.
-
Signal Reading: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and percent inhibition. Determine inter-assay variability metrics from replicate plates.
AlphaLISA® Kinase Assay Protocol
-
Reagent Preparation: Prepare compound dilutions, biotinylated substrate, kinase, and acceptor/donor beads as per the manufacturer's instructions.
-
Assay Procedure:
-
Add kinase, compound, and biotinylated substrate to the assay plate and incubate to allow the kinase reaction to proceed.
-
Add a mixture of AlphaLISA® acceptor beads and streptavidin-coated donor beads.
-
-
Incubation: Incubate in the dark to allow for bead association.
-
Signal Reading: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: Determine the percent inhibition and calculate inter-assay Z'-factor and CV from control wells.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96- or 384-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a dilution series of the pyrimidinyl urea compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
-
Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the percent viability. Determine inter-assay Z'-factor and CV from control wells on different plates.
Signaling Pathway Context
Pyrimidinyl urea compounds frequently exert their effects by inhibiting kinases in the PI3K/Akt/mTOR signaling pathway. Understanding this pathway is crucial for interpreting assay results and designing follow-up experiments.
Figure 2. The PI3K/Akt/mTOR signaling pathway.
Conclusion
The selection of an appropriate bioassay for screening pyrimidinyl urea compounds requires careful consideration of inter-assay variability. For direct target engagement and mechanistic studies, biochemical assays like TR-FRET and AlphaLISA® offer robust platforms with acceptable to excellent Z'-factors and moderate inter-assay CVs. For assessing the overall cellular impact and physiological relevance, cell-based viability assays such as CellTiter-Glo® provide a highly reproducible and sensitive method with consistently low inter-assay CVs and high Z'-factors.
Researchers should validate their chosen assay system to ensure that the observed variability is within acceptable limits for their specific screening campaign. The data presented in this guide serves as a valuable starting point for making an informed decision, ultimately leading to more reliable and reproducible drug discovery outcomes.
References
Assessing the reproducibility of published synthesis protocols for (4,6-dimethyl-2-pyrimidinyl)urea
For researchers, scientists, and drug development professionals, the ability to reliably synthesize chemical compounds is paramount. This guide provides a comparative assessment of published synthesis protocols for (4,6-dimethyl-2-pyrimidinyl)urea, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a direct, published protocol for this specific compound, this guide outlines two plausible synthetic pathways extrapolated from established methods for analogous structures. Experimental details are provided based on the closest available literature precedents to aid in the reproduction of these routes.
Executive Summary
Route 1: The Guanidine Condensation Pathway is a two-step process commencing with the well-documented cyclocondensation of guanidine with acetylacetone to yield 2-amino-4,6-dimethylpyrimidine. This intermediate is then converted to the target urea. This route is considered more promising due to the availability of a detailed protocol for the initial step.
Route 2: The Urea Cyclocondensation and Conversion Pathway begins with the reaction of urea and acetylacetone to form 2-hydroxy-4,6-dimethylpyrimidine. This would then require a subsequent conversion of the hydroxyl group to a urea functionality, a transformation for which direct and reliable methods are less commonly reported for this specific scaffold.
This guide will focus on providing a detailed, reproducible protocol for the more viable Route 1 , including a proposed experimental procedure for the second step based on analogous reactions.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Guanidine Condensation Pathway | Route 2: Urea Cyclocondensation and Conversion Pathway |
| Starting Materials | Guanidine, Acetylacetone, Sodium Cyanate, Acid | Urea, Acetylacetone |
| Intermediate | 2-amino-4,6-dimethylpyrimidine | 2-hydroxy-4,6-dimethylpyrimidine |
| Key Reactions | Cyclocondensation, Urea formation from amine | Cyclocondensation, Hydroxyl to urea conversion |
| Reported Precedent | Protocol for intermediate synthesis available in patent literature. General methods for urea formation are well-established. | Protocol for intermediate synthesis is known. Conversion of the hydroxyl group to urea is less straightforward and not well-documented for this substrate. |
| Plausible Reproducibility | High for the first step. The second step's reproducibility depends on the chosen method for urea formation. | Moderate to low, due to the uncertainty in the second step. |
| Overall Feasibility | High | Moderate |
Detailed Experimental Protocols
Route 1: Guanidine Condensation Pathway
This pathway is presented as the recommended approach due to the existence of a more concrete experimental basis for its initial step.
Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine
This protocol is adapted from US Patent 2,660,579 A, which describes the reaction in an aqueous alkaline medium.
Experimental Procedure:
-
To 250 parts of water, add 106 parts of guanidine hydrochloride and 83.5 parts of sodium carbonate.
-
To this slurry, add 100 parts of acetylacetone.
-
Heat the mixture to 95-100°C for 2 hours. During this time, the product is expected to crystallize.
-
Cool the slurry to room temperature and then further cool to 10°C.
-
Filter the solid product and wash it with a 25% brine solution.
-
The crude product can be purified by recrystallization from water after treatment with activated carbon.
Expected Outcome:
The patent suggests that this method provides a good yield of 2-amino-4,6-dimethylpyrimidine. For reproducible results, careful control of temperature and reaction time is crucial.
Step 2: Synthesis of (4,6-dimethyl-2-pyrimidinyl)urea from 2-amino-4,6-dimethylpyrimidine
This proposed protocol is based on general and widely used methods for the conversion of 2-aminopyrimidines to their corresponding ureas via reaction with sodium cyanate in an acidic medium.
Experimental Procedure:
-
Dissolve 1 equivalent of 2-amino-4,6-dimethylpyrimidine in a suitable solvent such as a mixture of water and acetic acid or dilute hydrochloric acid.
-
Cool the solution in an ice bath.
-
Add a solution of 1.1 to 1.5 equivalents of sodium cyanate in water dropwise to the cooled solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
The crude product may be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Expected Outcome:
This reaction is expected to produce (4,6-dimethyl-2-pyrimidinyl)urea. The yield and purity will depend on the specific reaction conditions, such as temperature, reaction time, and the efficiency of the purification process. It is recommended to perform this reaction on a small scale initially to optimize the conditions.
Visualizing the Synthetic Workflow
To better illustrate the proposed synthetic pathway, the following diagrams outline the logical flow of the reactions.
Caption: Proposed synthetic workflow for (4,6-dimethyl-2-pyrimidinyl)urea via the guanidine condensation pathway.
Alternative Synthetic Approaches
While Route 1 is recommended, it is valuable for researchers to be aware of alternative strategies. The primary alternative, Route 2, involves the initial synthesis of 2-hydroxy-4,6-dimethylpyrimidine.
Caption: Logical diagram of the alternative synthesis pathway starting from urea and acetylacetone.
The conversion of the 2-hydroxyl group of the pyrimidine to a urea functionality is a challenging step. Potential, though not widely exemplified for this specific substrate, methods could involve:
-
Chlorination followed by amination and urea formation: Conversion of the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride, followed by reaction with ammonia to give the 2-amino intermediate, which can then be converted to the urea as in Route 1. This adds steps and may have variable yields.
-
Direct conversion: More advanced and less common methods might exist for the direct conversion, but these are not well-established for this class of compounds and would require significant exploratory work.
Conclusion and Recommendations
For researchers aiming to synthesize (4,6-dimethyl-2-pyrimidinyl)urea, the Guanidine Condensation Pathway (Route 1) is the most promising and recommended approach based on the available literature. The synthesis of the 2-amino-4,6-dimethylpyrimidine intermediate is supported by a documented procedure. The subsequent conversion to the target urea can be attempted using standard, well-understood chemical transformations.
It is strongly recommended that any attempt to synthesize this compound for the first time involves small-scale trials to optimize the reaction conditions for the urea formation step. Careful characterization of the intermediate and final product using techniques such as NMR, mass spectrometry, and elemental analysis will be essential to confirm the identity and purity of the synthesized (4,6-dimethyl-2-pyrimidinyl)urea. The lack of a direct, peer-reviewed synthesis protocol underscores an opportunity for further research to develop and publish a validated and reproducible method for the preparation of this compound.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Urea, (4,6-dimethyl-2-pyrimidinyl)-
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for Urea, (4,6-dimethyl-2-pyrimidinyl)-. The following safety and handling information is based on the closely related, structurally similar compound, Urea, N-(4,6-dimethoxy-2-pyrimidinyl)- (CAS Number: 151331-81-6) , and general safe laboratory practices. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling Urea, (4,6-dimethyl-2-pyrimidinyl)- in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
Based on data for the surrogate compound, Urea, N-(4,6-dimethoxy-2-pyrimidinyl)-, the primary hazards are:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life[1] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
Adherence to proper PPE is critical to minimize exposure. The following PPE should be worn at all times when handling this compound:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Skin and Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for operations that generate dust or aerosols. | Minimizes inhalation of the compound. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Wear appropriate PPE as outlined in the table above.
-
For small spills, carefully sweep up the solid material to avoid generating dust.
-
Collect the spilled material in a sealed container for proper disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal Plan:
-
Waste Characterization: This compound is considered hazardous waste due to its toxicity to aquatic life.
-
Containerization: Collect all waste material, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash. Avoid release to the environment.[1]
First-Aid Measures
Immediate and appropriate first-aid is crucial in the event of exposure:
| Exposure Route | First-Aid Procedure |
| If Swallowed | Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| If on Skin | Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
Experimental Workflow for Safe Handling
Caption: Logical workflow for the safe handling of Urea, (4,6-dimethyl-2-pyrimidinyl)-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
